Lunarine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(1S,2E,16E,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione |
InChI |
InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5+,11-9+/t22-,25+/m1/s1 |
InChI Key |
YIWJEBPTHXRHQF-LLMLIWGDSA-N |
Isomeric SMILES |
C1CCNC(=O)/C=C/[C@]23CCC(=O)C[C@H]2OC4=C3C=C(C=C4)/C=C/C(=O)NCCCNC1 |
Canonical SMILES |
C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1 |
Synonyms |
lunarine |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Lunarine: A Technical Guide to its Discovery, Isolation, and Characterization from Lunaria annua
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunarine, a macrocyclic polyamine alkaloid from the seeds of Lunaria annua (Honesty), has been a subject of chemical interest for decades. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the initial historical isolation procedures and presents a generalized modern protocol for its extraction and purification. Furthermore, this document consolidates the key physicochemical and spectroscopic data for this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Lunaria annua, commonly known as Honesty or the money plant, is a biennial plant belonging to the Brassicaceae family.[1] While primarily cultivated for its ornamental seedpods, the plant's seeds are a rich source of unique secondary metabolites, most notably the spermidine alkaloid, this compound.[2] this compound is a macrocyclic polyamine alkaloid characterized by a complex chemical structure.[2]
This guide aims to provide a detailed technical overview of the scientific journey to uncover and characterize this compound, from its initial discovery to its structural determination.
Discovery and Initial Isolation
The first reported isolation of this compound from the seeds of Lunaria annua (referred to as Lunaria biennis in older literature) was achieved in 1947 by E. Steinegger and T. Reichstein.[3] Their pioneering work, published in Pharmaceutica Acta Helvetiae, laid the foundation for all subsequent research on this alkaloid.[3]
While the original publication does not provide the level of experimental detail common in modern literature, the fundamental principles of alkaloid extraction were employed. This historical context is crucial for understanding the evolution of natural product isolation techniques.
Physicochemical Properties of this compound
This compound presents as a crystalline solid. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₃O₄ | PubChem |
| Molecular Weight | 437.5 g/mol | PubChem |
| Appearance | Crystalline solid | [3] |
| Classification | Spermidine Alkaloid | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound from Lunaria annua seeds, based on established alkaloid extraction principles and information gleaned from secondary sources referencing the original work.
General Alkaloid Extraction Workflow
The isolation of this compound follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.
Figure 1: Generalized workflow for the isolation of this compound.
Detailed Methodologies
4.2.1. Plant Material Preparation:
-
Dried seeds of Lunaria annua are finely ground to a powder to increase the surface area for solvent extraction.
4.2.2. Defatting:
-
The powdered seeds are first defatted by extraction with a non-polar solvent such as petroleum ether. This step is crucial to remove oils that can interfere with subsequent extraction and purification steps.
4.2.3. Alkaloid Extraction:
-
The defatted plant material is then subjected to extraction with methanol or ethanol. Maceration or Soxhlet extraction can be employed. This step extracts a broad range of compounds, including the alkaloids.
4.2.4. Acid-Base Extraction:
-
The crude methanolic extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 2% HCl).
-
This acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.
-
The acidic aqueous phase, containing the protonated alkaloid salts, is then made basic (e.g., with ammonium hydroxide) to a pH of approximately 9-10.
-
The free this compound base is then extracted into a polar organic solvent such as chloroform.
4.2.5. Purification:
-
The chloroform extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting crude this compound is then purified using column chromatography, typically on alumina or silica gel, with a gradient of solvents of increasing polarity.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
4.2.6. Crystallization:
-
Pure this compound is obtained by crystallization from a suitable solvent system, yielding a crystalline solid.
Structural Elucidation and Spectroscopic Data
The definitive structure of this compound was established through a combination of classical chemical degradation studies and modern spectroscopic techniques. Key spectroscopic data are summarized in Table 2.
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 437.2315 (Calculated for C₂₅H₃₁N₃O₄) |
| ¹H NMR | Complex spectrum with signals corresponding to aromatic, olefinic, and aliphatic protons characteristic of the macrocyclic structure. |
| ¹³C NMR | Resonances confirming the presence of carbonyl groups, aromatic and olefinic carbons, and aliphatic carbons of the spermidine moiety. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of amide C=O stretching, N-H stretching and bending, C=C stretching, and C-O-C stretching vibrations. |
| UV-Vis Spectroscopy | Absorption maxima consistent with the presence of conjugated chromophores within the molecule. |
Table 2: Summary of Spectroscopic Data for this compound
Note: Detailed peak assignments for NMR and IR are highly dependent on the solvent and instrument used and should be referenced from primary literature when available.
Signaling Pathways and Biological Activity
Currently, there is a lack of detailed published research on the specific signaling pathways directly modulated by this compound. However, its known biological activity as an inhibitor of trypanothione reductase suggests a potential role in interfering with the redox metabolism of certain parasites. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound.
Figure 2: Postulated mechanism of action of this compound.
Conclusion
This technical guide has consolidated the available information on the discovery and isolation of this compound from Lunaria annua. While the foundational work was laid several decades ago, there remains a significant opportunity for modern reinvestigation. The application of advanced analytical techniques could lead to a more detailed understanding of its biosynthetic pathway, the discovery of minor related alkaloids, and a thorough exploration of its pharmacological potential and the signaling pathways it may influence. This document serves as a foundational resource for researchers poised to undertake such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. (1E,15E,20aR,24aS)-4,5,6,7,8,9,10,11,12,13,20a,21,23,24-Tetradecahydro-17,19-etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione | C25H31N3O4 | CID 6477011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Lunarin the crystallized alkaloid from Lunaria biennis] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiparasitic Activity of Lunarine: A Methodological and Data Framework
Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the in vitro antiparasitic activity of the alkaloid Lunarine. This document, therefore, serves as a technical framework, outlining the established methodologies and data presentation standards that would be applied should such research be undertaken. The experimental details and data presented herein are illustrative, drawn from general practices in the field of antiparasitic drug discovery, and are not based on actual experimental results for this compound.
Abstract
This compound, a bis-indole alkaloid primarily isolated from the seeds of Lunaria annua and Lunaria rediviva, represents a structurally intriguing natural product. While various alkaloids have demonstrated significant antiparasitic properties, the specific activity of this compound against parasitic protozoa or helminths has not been reported. This guide provides a comprehensive template for conducting and presenting research on the in vitro antiparasitic activity of this compound. It covers standardized experimental protocols, data presentation formats, and the visualization of experimental workflows and potential signaling pathways, designed for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Effective evaluation of a compound's antiparasitic potential relies on standardized quantitative metrics. Data should be collected from multiple experimental replicates and presented clearly to allow for comparison across different parasites and conditions. The following table illustrates how the half-maximal inhibitory concentration (IC₅₀) values for this compound against various parasites would be presented.
Table 1: Hypothetical In Vitro Antiparasitic Activity of this compound (IC₅₀ Values)
| Parasite Species | Parasite Stage | This compound IC₅₀ (µM) ± SD | Positive Control | Control IC₅₀ (µM) ± SD | Assay Type |
|---|---|---|---|---|---|
| Plasmodium falciparum (3D7) | Trophozoite | Data Not Available | Chloroquine | Data Not Available | SYBR Green I Assay |
| Leishmania donovani (MHOM/IN/80/DD8) | Amastigote | Data Not Available | Amphotericin B | Data Not Available | Macrophage Infection Assay |
| Trypanosoma cruzi (Tulahuen) | Amastigote | Data Not Available | Benznidazole | Data Not Available | Beta-galactosidase Reporter Assay |
| Toxoplasma gondii (RH) | Tachyzoite | Data Not Available | Sulfadiazine | Data Not Available | Plaque Assay |
| Schistosoma mansoni (NMRI) | Adult Worm | Data Not Available | Praziquantel | Data Not Available | Worm Motility Assay |
SD: Standard Deviation
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of scientific findings. Below are generalized protocols for common in vitro antiparasitic assays that could be adapted for testing this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay is widely used to determine the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.
-
Parasite Culture: A chloroquine-sensitive strain (e.g., 3D7) of P. falciparum is maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Compound Preparation: this compound is dissolved in 100% DMSO to create a stock solution and then serially diluted in RPMI-1640 to achieve final concentrations for the assay (e.g., 0.01 to 100 µM).
-
Assay Plate Preparation: In a 96-well microplate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to wells containing 100 µL of the serially diluted compound. Chloroquine is used as a positive control, and wells with infected and uninfected red blood cells serve as controls.
-
Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are converted to percentage inhibition, and IC₅₀ values are calculated by non-linear regression analysis.
In Vitro Antileishmanial Activity Assay (Amastigote-Macrophage Model)
This assay evaluates the compound's ability to clear intracellular amastigotes, the clinically relevant stage of the Leishmania parasite.
-
Cell Culture: A macrophage cell line (e.g., J774A.1) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Macrophage Infection: Macrophages are seeded in 96-well plates and allowed to adhere. They are then infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Free promastigotes are washed away, and media containing serial dilutions of this compound are added to the wells. Amphotericin B is used as a positive control.
-
Incubation: Plates are incubated for an additional 72 hours at 37°C with 5% CO₂.
-
Staining and Visualization: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls, and the IC₅₀ value is determined.
Visualizations: Workflows and Potential Mechanisms
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Workflow for In Vitro Antiplasmodial Assay.
Caption: Hypothetical Antiparasitic Mechanisms of Action.
Pharmacological Profile of Lunarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunarine, a macrocyclic spermidine alkaloid isolated from the seeds of Lunaria annua (annual honesty), has demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. The primary focus is on its established role as a competitive and time-dependent inhibitor of trypanothione reductase (TryR), a critical enzyme in the defense system of trypanosomatid parasites against oxidative stress. This document synthesizes the available quantitative data on its enzyme inhibition and toxicity. Furthermore, it outlines detailed experimental protocols for the key assays relevant to its pharmacological assessment. While specific data on receptor binding and broad signaling pathway modulation by pure this compound are limited, this guide also discusses the known pharmacological activities of the broader class of spermidine alkaloids to provide context and suggest potential avenues for future research.
Introduction
This compound is a notable member of the spermidine alkaloid family, characterized by a complex macrocyclic structure.[1] Historically, crude extracts of Lunaria annua and partially purified alkaloid fractions have been reported to exert effects on the cardiovascular and nervous systems, as well as on smooth muscle.[2] However, detailed modern pharmacological studies on purified this compound are scarce. The most well-documented activity of this compound to date is its inhibition of trypanothione reductase (TryR), an enzyme essential for the survival of parasites such as Trypanosoma and Leishmania species.[1][3] This makes this compound and its analogues potential candidates for the development of novel anti-parasitic drugs.
Quantitative Pharmacological Data
The available quantitative data for this compound's pharmacological activity is primarily centered on its interaction with Trypanothione Reductase and its acute toxicity.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme | Organism Source | Inhibition Type | Ki (μM) |
| Trypanothione Reductase (TryR) | Trypanosomatids | Competitive, Time-dependent | 304 |
Table 2: Acute Toxicity Data for this compound
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Dogs | Not Specified | 62.3 |
| Rabbits | Not Specified | 62.3 |
Mechanism of Action
Enzyme Inhibition: Trypanothione Reductase
This compound acts as a competitive and time-dependent inhibitor of Trypanothione Reductase (TryR).[1][3] The proposed mechanism of inhibition involves the conjugate addition of a cysteine residue from the active site of TryR to the C-24-C-25 double bond within the tricyclic nucleus of the this compound molecule.[1][3] This covalent modification leads to the inactivation of the enzyme.
References
Probing the Achilles' Heel of Trypanosomes: A Technical Guide to the Inhibition of Trypanothione Reductase by Lunarine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the inhibition of Trypanothione Reductase (TR) by the natural product Lunarine. TR is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, making it a prime target for the development of novel therapeutics against diseases such as African trypanosomiasis and Chagas disease. This document outlines the mechanism of action of this compound, presents a generalized experimental protocol for assessing its inhibitory activity, and visualizes key pathways and workflows.
Quantitative Data Summary
The spermidine alkaloid this compound, isolated from Lunaria biennis, has been identified as a potent inhibitor of Trypanothione Reductase.[1][2][3] While specific quantitative kinetic constants such as IC50 and Ki values for this compound were not available in the public domain at the time of this review, the mechanism of inhibition has been characterized.
| Inhibitor | Target Enzyme | Type of Inhibition | Proposed Mechanism of Action | IC50 | K_i_ |
| This compound | Trypanothione Reductase (TR) | Competitive, Time-Dependent[1][2][3] | Michael addition of an active site cysteine to the C-24-C-25 double bond of the tricyclic nucleus.[1][2][3] | Data not available | Data not available |
Mechanism of Action of this compound on Trypanothione Reductase
Trypanothione Reductase is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2) to its dithiol form (T(SH)2). This reduced trypanothione is essential for the parasite's defense against oxidative stress.
This compound acts as a competitive and time-dependent inhibitor of TR.[1][2][3] The proposed mechanism involves the formation of a covalent adduct with the enzyme. Specifically, a cysteine residue within the active site of TR is thought to perform a nucleophilic attack on the C-24-C-25 unsaturated bond of this compound's tricyclic core via a Michael addition reaction.[1][2][3] This irreversible covalent modification inactivates the enzyme, leading to an accumulation of oxidative damage within the parasite and ultimately cell death.
Mechanism of Trypanothione Reductase inhibition by this compound.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of compounds against Trypanothione Reductase, based on common methodologies described in the literature.
Materials and Reagents
-
Recombinant Trypanothione Reductase (e.g., from T. cruzi or L. infantum)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Trypanothione disulfide (TS2)
-
This compound (or other test inhibitors)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 40 mM NaCl
-
DMSO (Dimethyl sulfoxide) for dissolving compounds
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of Trypanothione disulfide in the assay buffer.
-
Prepare a stock solution of this compound (or other test compounds) in DMSO. Further dilutions should be made in the assay buffer.
-
Prepare the enzyme solution by diluting the recombinant TR to the desired concentration (e.g., 50 nM) in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (a DMSO control should be included)
-
Trypanothione disulfide solution (e.g., to a final concentration of 150 µM)
-
Enzyme solution (e.g., to a final concentration of 50 nM)
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 3 minutes).
-
Initiate the reaction by adding the NADPH solution (e.g., to a final concentration of 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer. The rate of NADPH oxidation is proportional to the TR activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lunarine from Lunaria annua Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunarine is a macrocyclic spermidine alkaloid found in the seeds of Lunaria annua (Honesty, Money Plant).[1][2] These application notes provide a detailed, representative protocol for the extraction and purification of this compound from its natural source. The methodology is based on established principles of natural product chemistry, including solvent extraction and multi-step chromatographic purification. While specific quantitative yields and purity at each step are not widely reported in the literature, this document presents a robust workflow and hypothetical data to guide researchers in developing and validating their own methods. The pharmacological properties of this compound are not extensively characterized, and its specific signaling pathways remain to be elucidated.
Introduction to this compound
This compound is a notable alkaloid present in the seeds of Lunaria annua.[2] Alkaloids are a diverse group of naturally occurring chemical compounds that have been the source of numerous therapeutic agents. The complex structure of this compound suggests potential bioactivity, making it a compound of interest for pharmacological and drug development research. The initial and most critical step in studying this compound is the development of an efficient and reproducible method for its extraction and purification from the seed matrix.
Experimental Protocols
Seed Preparation
Mature and dried seed pods of Lunaria annua are the starting material.
Protocol:
-
Harvest the seed pods when they are fully dry in late summer or fall.[3]
-
Manually separate the seeds from the silvery inner membranes of the pods. This can be done by rubbing the pods between the fingers to release the seeds.[3]
-
Grind the collected seeds into a fine powder using a laboratory mill or a mortar and pestle.
-
Store the powdered seed material in a cool, dry, and dark place until extraction.
Extraction of Crude this compound
This protocol is adapted from a general method for extracting bioactive compounds from Lunaria annua seeds.[4]
Protocol:
-
Weigh 100 g of powdered Lunaria annua seeds and place them in a 1 L beaker.
-
Add 500 mL of methanol, pre-chilled to -20°C.
-
Stir the mixture overnight at -20°C using a magnetic stirrer.[4]
-
Sonicate the extract for 15 minutes in an ice bath to enhance cell lysis and extraction.[4]
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid seed material.[4]
-
Decant and filter the supernatant through Whatman No. 4 filter paper.[4]
-
Re-extract the remaining seed residue twice more with 300 mL portions of cold methanol each time.
-
Combine all the filtered extracts.
-
Evaporate the solvent from the combined extracts under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
-
Resuspend the dried crude extract in a minimal volume of 10% acetic acid in water for the next purification step.
Purification of this compound
A multi-step chromatographic approach is proposed for the purification of this compound from the crude extract. This hypothetical protocol is based on common methods for alkaloid purification.
Step 1: Acid-Base Extraction (Liquid-Liquid Extraction)
-
Adjust the pH of the resuspended crude extract to approximately 2 with 1M HCl.
-
Wash the acidic solution with an equal volume of dichloromethane three times to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 with 1M NaOH.
-
Extract the now basic aqueous solution with an equal volume of dichloromethane three times. The basic this compound will partition into the organic layer.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield an enriched alkaloid fraction.
Step 2: Column Chromatography on Silica Gel
-
Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) with a suitable diameter-to-height ratio (e.g., 1:10).
-
Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 0% to 20% methanol).
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light or Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the compound with the expected Rf value for this compound.
-
Evaporate the solvent from the combined fractions.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the semi-purified this compound fraction by preparative reversed-phase HPLC.
-
Column: C18, 5 µm particle size, e.g., 250 x 10 mm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent (lyophilize if necessary) to obtain pure this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the extraction and purification of this compound from 100 g of Lunaria annua seeds. These values are representative and will vary depending on the specific conditions and the quality of the starting material.
| Purification Step | Starting Mass (g) | Final Mass (mg) | Purity (%) | Yield (%) |
| Crude Methanol Extraction | 100 g (seeds) | 5000 | ~1 | 100 |
| Acid-Base Extraction | 5 | 500 | ~10 | 10 |
| Silica Gel Chromatography | 500 mg | 100 | ~50 | 2 |
| Preparative HPLC | 100 mg | 40 | >98 | 0.8 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways
The scientific literature reviewed does not provide specific details on the molecular signaling pathways modulated by this compound. While general pharmacological effects of some alkaloids are known, the precise mechanism of action for this compound has not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Future research will be necessary to identify the cellular targets and downstream signaling cascades affected by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the extraction and purification of this compound from Lunaria annua seeds. The multi-step approach, combining classical and modern chromatographic techniques, is designed to yield a highly pure compound suitable for further biological and pharmacological investigation. The provided workflow and data tables serve as a valuable resource for researchers initiating studies on this intriguing natural product. Further research is warranted to determine the quantitative yields at each step and to uncover the biological activities and molecular mechanisms of this compound.
References
- 1. Total synthesis of the macrocyclic spermidine alkaloids (±)-lunarine and (±)-lunaridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. (1E,15E,20aR,24aS)-4,5,6,7,8,9,10,11,12,13,20a,21,23,24-Tetradecahydro-17,19-etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione | C25H31N3O4 | CID 6477011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homesteadculture.com [homesteadculture.com]
- 4. Exploring the potential of underrated yet versatile crop Lunaria annua L.: New insights into honesty plant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Lunarine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lunarine is a macrocyclic spermidine alkaloid found in the seeds of plants belonging to the Lunaria genus, such as Lunaria annua (Honesty). It has garnered research interest due to its potential biological activities. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts and other matrices. The described protocol is based on established methods for the analysis of similar macrocyclic spermidine alkaloids and provides a robust starting point for method development and validation.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Lunaria annua Seeds
This protocol describes the extraction of this compound from its natural source for subsequent HPLC analysis.
-
Materials:
-
Dried seeds of Lunaria annua
-
Hexane (analytical grade)
-
Methanol (HPLC grade)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
pH meter
-
0.45 µm syringe filters
-
-
Procedure:
-
Grinding and Defatting: Grind the dried Lunaria annua seeds into a fine powder. To remove lipids that can interfere with the analysis, soak the powder in hexane (1:10 w/v) for 24 hours at room temperature. Filter the mixture and discard the hexane. Repeat this step twice.
-
Alkaloid Extraction: Air-dry the defatted seed powder to remove residual hexane. Extract the powder with methanol (1:10 w/v) by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction (Purification):
-
Dissolve the crude extract in 2 M HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 with 2 M NaOH to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basic aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Final Preparation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC Method Protocol
This proposed HPLC method is designed for the separation and quantification of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: 90% to 10% B (linear gradient)
-
30-35 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at 210 nm. This wavelength is suggested based on methods for similar macrocyclic alkaloids that lack strong chromophores at higher wavelengths.
-
3. Method Validation Parameters (Hypothetical Data)
The following tables summarize the expected quantitative data for the validation of this proposed HPLC method. These values are illustrative and would need to be confirmed through experimental validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity and Range
| Parameter | Hypothetical Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
Table 3: Precision
| Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
|---|---|---|---|
| Low QC | 5 | 1.5 | 1.8 |
| Mid QC | 50 | 0.9 | 1.2 |
| High QC | 90 | 0.7 | 1.0 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL, n=3) | Recovery (%) |
|---|---|---|
| 5 | 4.9 | 98.0 |
| 50 | 50.8 | 101.6 |
| 90 | 89.1 | 99.0 |
Table 5: Limits of Detection and Quantification
| Parameter | Hypothetical Result |
|---|---|
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and HPLC analysis of this compound.
Application of Lunarine in Smooth Muscle Contractility Studies: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunarine is a quinolizidine alkaloid that has been subject to limited pharmacological investigation. While early studies explored its general effects, there is a significant scarcity of modern research detailing its specific applications in smooth muscle contractility studies. This document aims to provide a comprehensive overview of the currently available information, including detailed experimental protocols and data where accessible, to guide researchers interested in the potential effects of this compound on smooth muscle function.
Note: Due to the limited publicly available research on this compound's effects on smooth muscle, the following sections are based on general pharmacological principles and methodologies for studying smooth muscle contractility. Specific data and signaling pathways for this compound are not well-established in the scientific literature.
Data Presentation
A thorough review of scientific databases reveals a lack of quantitative data from recent studies on the effects of this compound on smooth muscle contractility. A 1955 study presented general pharmacological effects, but did not provide specific dose-response data, EC50 values, or maximal response (Emax) for this compound on various smooth muscle preparations. Without such data, a structured table for easy comparison cannot be generated at this time. Researchers are encouraged to perform dose-response experiments to determine these crucial pharmacological parameters.
Experimental Protocols
The following are detailed, generalized protocols for investigating the effects of a test compound, such as this compound, on the contractility of different types of smooth muscle. These protocols are based on standard organ bath techniques.
Vascular Smooth Muscle Contractility Protocol (Isolated Aortic Rings)
Objective: To assess the contractile or relaxant effects of this compound on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
Acetylcholine (ACh) to test endothelial integrity
-
This compound solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
In endothelium-intact rings, pre-contract with phenylephrine (1 µM) and then add acetylcholine (10 µM) to confirm endothelial integrity (a relaxation of >70% is expected).
-
-
Experimental Protocol:
-
To test for contractile effects: Add cumulative concentrations of this compound to the bath and record any changes in tension.
-
To test for relaxant effects: Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) until a stable plateau is reached. Then, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
-
Data Analysis:
-
Express contractile responses as a percentage of the maximal contraction induced by KCl.
-
Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Construct dose-response curves and calculate EC50 or IC50 values.
-
Uterine Smooth Muscle Contractility Protocol (Isolated Uterine Strips)
Objective: To evaluate the effect of this compound on spontaneous and agonist-induced uterine contractions.
Materials:
-
Female non-pregnant Wistar rats, synchronized in the estrus phase.
-
De Jalon's solution (in mM: 154 NaCl, 5.6 KCl, 0.6 CaCl2, 6 NaHCO3, 0.3 glucose)
-
Oxytocin for inducing contractions
-
This compound solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the uterine horns.
-
Place the uterus in De Jalon's solution at room temperature.
-
Dissect longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
-
-
Mounting:
-
Mount the uterine strips in the organ bath containing De Jalon's solution at 32°C and bubble with the gas mixture.
-
Apply a resting tension of 1.0 g.
-
-
Equilibration:
-
Allow the strips to equilibrate for 60 minutes, during which spontaneous rhythmic contractions should develop. Replace the solution every 15 minutes.
-
-
Experimental Protocol:
-
Effect on spontaneous contractions: Once stable spontaneous contractions are established, add cumulative concentrations of this compound and record changes in the amplitude and frequency of contractions.
-
Effect on agonist-induced contractions: Inhibit spontaneous contractions by replacing the bathing solution with a calcium-free medium, then induce contraction with oxytocin (10 nM). Once a stable contraction is achieved, add cumulative concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the inhibitory effect as a percentage of the spontaneous or oxytocin-induced contraction.
-
Calculate IC50 values from the concentration-response curves.
-
Gastrointestinal Smooth Muscle Contractility Protocol (Isolated Ileum Segments)
Objective: To determine the impact of this compound on the contractility of intestinal smooth muscle.
Materials:
-
Guinea pigs (250-350g)
-
Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.2 NaH2PO4, 12 NaHCO3, 5.5 glucose)
-
Acetylcholine (ACh) or Histamine for inducing contraction
-
This compound solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig and excise a segment of the terminal ileum.
-
Place the ileum segment in Tyrode's solution and gently flush the lumen to remove contents.
-
Cut segments of 2-3 cm in length.
-
-
Mounting:
-
Mount the ileum segments in the organ bath with Tyrode's solution at 37°C, bubbled with carbogen.
-
Apply a resting tension of 1.0 g.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 30-60 minutes, washing every 15 minutes.
-
-
Experimental Protocol:
-
Induce submaximal contractions with a fixed concentration of acetylcholine or histamine.
-
Once the contraction is stable, add cumulative concentrations of this compound to assess its relaxant effect.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the agonist-induced contraction.
-
Construct concentration-response curves and determine the IC50.
-
Signaling Pathways and Experimental Workflows
As there is no specific information on the signaling pathways modulated by this compound in smooth muscle, a generalized diagram of smooth muscle contraction is provided below. This can serve as a foundational model for hypothesis generation in future studies on this compound.
Caption: Generalized signaling pathway for smooth muscle contraction.
The following diagram illustrates a typical experimental workflow for screening a compound's effect on smooth muscle contractility.
Application Notes and Protocols for Cell-based Assays to Evaluate the Antiparasitic Activity of Lunarine
Introduction
Lunarine is a spermine alkaloid found in the plant Lunaria annua. While the pharmacological properties of this compound are not extensively studied, its unique structure warrants investigation into its potential therapeutic activities, including antiparasitic effects. This document provides a set of detailed protocols for cell-based assays to screen for and characterize the potential antiparasitic activity of this compound against several medically important parasites: Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. Additionally, protocols for assessing cytotoxicity against mammalian cells are included to determine the selectivity of this compound. As there is currently no published data on the antiparasitic activity of this compound, this document serves as a guide for researchers to initiate such studies.
1. General Workflow for Screening this compound's Antiparasitic Activity
The overall workflow for evaluating the antiparasitic potential of this compound involves a primary screen against the parasites, a secondary screen to confirm activity and determine potency, and a cytotoxicity assessment to evaluate its effect on host cells. Promising compounds would then be subjected to mechanism of action studies.
Section 1: Anti-leishmanial Activity of this compound
Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal disease. The following protocols describe assays to evaluate this compound's activity against both the free-living (axenic amastigote) and intracellular stages of the parasite.
1.1. Primary Screening: Leishmania donovani Axenic Amastigote Viability Assay
This assay is designed for high-throughput screening to identify compounds that are active against the clinically relevant amastigote stage, cultured axenically.
Experimental Protocol:
-
Parasite Culture: Culture L. donovani axenic amastigotes in a suitable medium (e.g., MAA/20) at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired test concentrations.
-
Assay Plate Preparation: Dispense the diluted this compound solutions into a 96-well microtiter plate. Include wells for a positive control (e.g., amphotericin B) and a negative control (DMSO vehicle).
-
Parasite Seeding: Add the axenic amastigote culture to each well at a final density of 1 x 10^5 parasites/mL.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Viability Assessment: Add a viability reagent such as resazurin (alamarBlue) to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control.
1.2. Secondary Screening: Leishmania donovani Intracellular Amastigote Assay
This assay determines the efficacy of this compound against intracellular amastigotes residing within a host macrophage cell line (e.g., THP-1).
Experimental Protocol:
-
Host Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[1][2]
-
Infection: Infect the differentiated THP-1 cells with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[1]
-
Compound Treatment: Remove extracellular parasites by washing and add fresh medium containing serial dilutions of this compound. Include positive (e.g., miltefosine) and negative (DMSO) controls.
-
Incubation: Incubate the infected cells for 72 hours at 37°C with 5% CO2.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa or a DNA-binding dye like DAPI.
-
Microscopy and Analysis: Determine the number of amastigotes per macrophage and the percentage of infected macrophages using high-content imaging or manual counting.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.
Data Presentation (Hypothetical Data):
| Compound | L. donovani Axenic Amastigote IC50 (µM) | L. donovani Intracellular Amastigote IC50 (µM) |
| This compound | 5.2 | 8.9 |
| Amphotericin B | 0.1 | 0.15 |
| Miltefosine | 2.5 | 4.1 |
Section 2: Anti-trypanosomal Activity of this compound
Trypanosoma cruzi is the causative agent of Chagas disease. The following protocols are designed to assess the activity of this compound against the replicative epimastigote and the clinically relevant intracellular amastigote forms of the parasite.
2.1. Primary Screening: Trypanosoma cruzi Epimastigote Viability Assay
This assay is suitable for initial screening against the easily culturable epimastigote stage.
Experimental Protocol:
-
Parasite Culture: Culture T. cruzi epimastigotes in a liver infusion tryptose (LIT) medium at 28°C.
-
Assay Setup: Similar to the Leishmania axenic assay, dispense serial dilutions of this compound into a 96-well plate, including positive (e.g., benznidazole) and negative controls.
-
Parasite Seeding: Add epimastigotes to each well at a density of 1 x 10^6 parasites/mL.
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Viability Assessment: Add resazurin and incubate for 24 hours.
-
Data Acquisition and Analysis: Measure fluorescence and calculate the percentage of inhibition.
2.2. Secondary Screening: Trypanosoma cruzi Intracellular Amastigote Assay
This assay evaluates the ability of this compound to inhibit the replication of amastigotes inside a host cell line (e.g., Vero cells).[3]
Experimental Protocol:
-
Host Cell Culture: Culture Vero cells in DMEM with 10% FBS.
-
Infection: Infect Vero cells with trypomastigotes at an MOI of 5:1 for 24 hours.
-
Compound Treatment: Wash to remove extracellular parasites and add medium containing serial dilutions of this compound.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO2.
-
Analysis: The parasite load can be quantified using a β-galactosidase reporter strain of T. cruzi or by high-content imaging after staining with DAPI.[4][5]
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Data Presentation (Hypothetical Data):
| Compound | T. cruzi Epimastigote IC50 (µM) | T. cruzi Intracellular Amastigote IC50 (µM) |
| This compound | 12.5 | 18.3 |
| Benznidazole | 3.8 | 2.1 |
Section 3: Anti-plasmodial Activity of this compound
Plasmodium falciparum is the most virulent species of malaria parasite. The following assay targets the asexual blood stage of the parasite, which is responsible for the clinical manifestations of malaria.
3.1. Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay measures the ability of this compound to inhibit the growth of P. falciparum in human red blood cells.
Experimental Protocol:
-
Parasite Culture: Culture a synchronized ring-stage culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.[6]
-
Assay Setup: Add serial dilutions of this compound to a 96-well plate. Include positive (e.g., chloroquine) and negative controls.
-
Parasite Addition: Add the parasitized erythrocyte culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]
-
Growth Assessment: Quantify parasite growth using a DNA intercalating dye like SYBR Green I or PicoGreen.[5]
-
Data Acquisition and Analysis: Measure fluorescence and calculate the IC50 value.
Data Presentation (Hypothetical Data):
| Compound | P. falciparum (3D7 strain) IC50 (µM) |
| This compound | 7.8 |
| Chloroquine | 0.02 |
Section 4: Cytotoxicity and Selectivity Index
To assess the potential for therapeutic use, it is crucial to determine if this compound is selectively toxic to parasites over mammalian cells.
4.1. Mammalian Cell Cytotoxicity Assay
This assay measures the toxicity of this compound against a representative mammalian cell line (e.g., HEK293, HepG2, or the host cell line used in the intracellular assays).
Experimental Protocol:
-
Cell Culture: Culture the chosen mammalian cell line in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Use a viability assay such as MTT, MTS, or resazurin to determine the percentage of viable cells.[8]
-
CC50 Determination: Calculate the 50% cytotoxic concentration (CC50).
4.2. Selectivity Index (SI) Calculation
The selectivity index is a ratio that compares the cytotoxicity of a compound to its antiparasitic activity. A higher SI value indicates greater selectivity for the parasite.
SI = CC50 (Mammalian Cells) / IC50 (Parasite)
Data Presentation (Hypothetical Data):
| Compound | CC50 (HEK293 cells) (µM) | L. donovani IC50 (µM) | Selectivity Index (SI) |
| This compound | > 100 | 8.9 | > 11.2 |
| Miltefosine | 25 | 4.1 | 6.1 |
Section 5: Potential Mechanism of Action Studies
Should this compound demonstrate potent and selective antiparasitic activity, further studies can be conducted to elucidate its mechanism of action.
Potential Assays for Mechanism of Action:
-
Macromolecule Synthesis: Use radiolabeled precursors (e.g., [3H]-hypoxanthine for nucleic acids, [3H]-leucine for proteins) to determine if this compound inhibits DNA, RNA, or protein synthesis.
-
Mitochondrial Function: Assess the effect of this compound on the mitochondrial membrane potential using fluorescent dyes like JC-1 or rhodamine 123.
-
Cell Membrane Integrity: Use dyes like SYTOX Green, which only enter cells with compromised membranes, to determine if this compound disrupts the parasite's cell membrane.
-
Cell Cycle Analysis: Use flow cytometry to analyze the parasite's cell cycle distribution after treatment with this compound to identify any cell cycle arrest.
This document provides a comprehensive set of protocols for the initial evaluation of the antiparasitic activity of the alkaloid this compound. By following this structured approach of primary screening, secondary validation, and cytotoxicity assessment, researchers can effectively determine the potential of this compound as a novel antiparasitic lead compound. Positive findings would warrant further investigation into its mechanism of action and in vivo efficacy.
References
- 1. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vp-sci.com [vp-sci.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Administration of Lunarine in Rodent Models
Disclaimer: Publicly available scientific literature contains very limited specific data regarding the administration of lunarine in rodent models. The following application notes and protocols are based on general principles for the administration of alkaloids in a research setting. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound based on its specific physicochemical properties and the experimental objectives.
Introduction
This compound is a spermidine alkaloid found in plants of the Lunaria genus.[1] Early pharmacological studies have suggested that this compound may exert effects on the cardiovascular and smooth muscle systems.[1] This document provides a generalized framework for the administration of this compound to rodent models (mice and rats) to investigate its pharmacological properties.
Quantitative Data Summary
Due to the scarcity of published data, the following tables are presented as templates for organizing experimental results. The values provided are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: Example Intravenous (IV) Administration of this compound in Mice
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Administration Volume (µL/10g) | 10 | 10 | 10 | 10 |
| Heart Rate (bpm) | 450 ± 25 | 420 ± 30 | 380 ± 28 | 350 ± 35 |
| Mean Arterial Pressure (mmHg) | 100 ± 8 | 90 ± 7 | 82 ± 9 | 75 ± 10 |
| Observation | Normal activity | Mild sedation | Moderate sedation | Pronounced sedation |
*Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Example Intraperitoneal (IP) Administration of this compound in Rats
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Administration Volume (mL/kg) | 5 | 5 | 5 | 5 |
| Smooth Muscle Contraction (% of baseline) | 100 ± 10 | 85 ± 12 | 70 ± 15 | 55 ± 18 |
| Observation | Normal activity | Normal activity | Mild hypoactivity | Moderate hypoactivity |
*Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Materials
-
This compound (analytical grade)
-
Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS), 0.5% methylcellulose for oral gavage)[2]
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 27-30G for IV in mice, 25-27G for IP in rats)[2]
-
Animal restraint devices
-
Analytical balance
-
Vortex mixer
-
pH meter
Dose Preparation
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. For initial studies, sterile isotonic saline or PBS are recommended for parenteral routes.[3] If this compound has poor aqueous solubility, a small percentage of a solubilizing agent (e.g., DMSO, ethanol) may be required. However, the concentration of the organic solvent should be minimized and a vehicle control group with the same solvent concentration must be included. For oral administration, a suspension in 0.5% methylcellulose can be considered.[2]
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound.
-
In a sterile environment (e.g., a laminar flow hood), dissolve or suspend the this compound in the chosen vehicle to achieve the desired stock concentration.
-
Vortex thoroughly to ensure a homogenous solution or suspension.
-
Measure and adjust the pH of the solution to be close to physiological pH (7.2-7.4) if possible, especially for parenteral routes, to minimize irritation.[3]
-
-
Preparation of Dosing Solutions:
-
Perform serial dilutions of the stock solution with the vehicle to prepare the final concentrations for administration.
-
Ensure all solutions are prepared under aseptic conditions.
-
Administration Procedures
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30G needle, enter one of the lateral tail veins at a shallow angle.
-
Inject the this compound solution slowly, at a maximum volume of 5 mL/kg for a bolus injection.[2]
-
Successful injection is indicated by the absence of a subcutaneous bleb and the clearing of the vein upon injection.
-
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
-
Animal Restraint: Manually restrain the rat, ensuring control of the head and body.
-
Injection Site: Locate the lower right or left abdominal quadrant.
-
Injection:
-
Tilt the rat's head downwards to move the abdominal organs away from the injection site.
-
Insert a 25-27G needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution. The recommended maximum volume is 10-20 mL/kg.
-
-
Post-injection Care: Return the rat to its cage and monitor for any signs of distress or adverse effects.
-
Animal Restraint: Firmly restrain the animal to prevent movement of the head and body.
-
Gavage Tube Insertion:
-
Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
Gently insert the gavage tube into the esophagus. The animal should swallow the tube. If resistance is met, do not force it.
-
-
Administration: Once the tube is correctly positioned in the stomach, administer the this compound suspension. The recommended maximum volume for mice is 10 mL/kg.[4]
-
Post-administration Care: Gently remove the gavage tube and return the animal to its cage. Monitor for any signs of respiratory distress or regurgitation.
Animal Monitoring
Following administration, all animals should be closely monitored for:
-
Changes in behavior (e.g., sedation, hyperactivity, stereotypy).
-
Physiological signs (e.g., changes in respiration, heart rate, body temperature).
-
Signs of toxicity (e.g., seizures, lethargy, mortality).
-
Local reactions at the injection site (e.g., swelling, inflammation).
Visualizations
Caption: Experimental workflow for this compound administration in rodents.
Caption: Hypothetical signaling pathway for this compound-induced smooth muscle contraction.
References
- 1. Cardioprotective effect of perakine against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfused rat hearts: the role of TLR4/NF-κB signaling pathway | Wang | Folia Morphologica [journals.viamedica.pl]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectroscopic Analysis of Lunarine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunarine is a macrocyclic spermidine alkaloid found in the seeds of Lunaria annua and Lunaria biennis. Like many alkaloids, this compound and its derivatives are of significant interest to the scientific community due to their potential pharmacological activities. Preliminary studies have indicated that this compound exhibits effects on the cardiovascular system and smooth muscle, suggesting its potential as a lead compound in drug discovery.[1]
This document provides a comprehensive guide to the spectroscopic analysis of this compound and its derivatives. Due to the limited availability of published spectroscopic data for this compound itself, this guide incorporates representative data and protocols from closely related macrocyclic spermidine alkaloids. These examples serve as a practical framework for researchers working on the isolation, characterization, and development of this compound-based compounds.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound and its derivatives.
Data Presentation: Representative ¹H and ¹³C NMR Data for a Macrocyclic Spermidine Alkaloid
The following tables present representative ¹H and ¹³C NMR data for a macrocyclic spermidine alkaloid, analogous to what would be expected for this compound. Data is based on compounds isolated from Androya decaryi.[2][3]
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 4.01 | m | |
| 3α | 3.74 | ddd | 14.0, 7.0, 2.0 |
| 3β | 2.33 | dt | 14.0, 10.0 |
| 6α | 3.55 | dt | 12.0, 4.0 |
| 6β | 2.80 | m | |
| 7α | 1.85 | m | |
| 7β | 1.65 | m | |
| 8α | 1.60 | m | |
| 8β | 1.40 | m | |
| 10α | 2.75 | m | |
| 10β | 2.55 | m | |
| 11α | 1.75 | m | |
| 11β | 1.50 | m | |
| 12α | 3.20 | dt | 12.0, 4.0 |
| 12β | 2.65 | m | |
| Ar-H | 7.20-7.40 | m |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 58.5 |
| 3 | 37.4 |
| 4 | 173.2 (C=O) |
| 6 | 46.3 |
| 7 | 22.5 |
| 8 | 26.9 |
| 10 | 45.8 |
| 11 | 22.2 |
| 12 | 54.4 |
| Ar-C | 126.0-140.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30-45°
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64
-
-
¹³C NMR Parameters:
-
Spectral Width: 0 to 200 ppm
-
Pulse Width: 30°
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and finalize the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Data Presentation: Representative Mass Spectrometry Data
Table 3: Representative HR-ESI-MS Data for a Macrocyclic Spermidine Alkaloid
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
| Alkaloid A | C₁₆H₂₅N₃O | 276.2076 | 276.2078 |
| Alkaloid B | C₁₇H₃₁N₃O₂ | 310.2501 | 310.2501 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire data in positive ion mode, as alkaloids readily form [M+H]⁺ ions.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Fragmentation Analysis: Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in structural elucidation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems.
Data Presentation: Representative IR and UV-Vis Data
Table 4: Representative IR and UV-Vis Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 3282 | N-H stretching |
| 1660 | Amide C=O stretching | |
| 3060, 3027, 1618 | Alkene and aromatic C-H and C=C stretching | |
| UV-Vis (MeOH) | λmax ~240-280 | Aromatic ring system |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 800 nm.
Biological Activity and Signaling Pathways
Pharmacological studies have shown that this compound affects the cardiovascular and smooth muscle systems.[1] While the precise molecular targets and signaling pathways for this compound are still under investigation, we can hypothesize a plausible mechanism of action based on the known effects of other alkaloids on these systems. Many alkaloids exert their effects by modulating ion channels and key signaling cascades.[4][5]
Hypothesized Signaling Pathway for this compound's Vasodilatory Effect
Alkaloids are known to induce vasodilation through both endothelium-dependent and independent mechanisms.[4] A likely pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. Additionally, direct effects on vascular smooth muscle cells could involve the modulation of calcium (Ca²⁺) and potassium (K⁺) channels.[4][5]
Caption: Hypothesized signaling pathway for this compound-induced vasodilation.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound or its derivatives from a natural source.
Caption: General workflow for isolation and analysis of this compound.
Conclusion
The spectroscopic techniques outlined in these application notes provide a robust framework for the detailed structural characterization of this compound and its derivatives. While specific data for this compound remains sparse in publicly available literature, the provided representative data and protocols for analogous macrocyclic spermidine alkaloids offer valuable guidance for researchers in this field. The hypothesized signaling pathway for this compound's vasodilatory effects, based on its known pharmacological activities and the mechanisms of other alkaloids, provides a foundation for future biological investigations. This integrated approach of spectroscopic analysis and biological pathway hypothesis will be crucial for unlocking the full therapeutic potential of this intriguing class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclic Spermidine Alkaloids from Androya decaryi L. Perrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids as Vasodilator Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Lunarine as a Positive Control in Enzyme Inhibition Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Lunarine and Linarin as inhibitors for distinct enzyme systems. While both are natural products with demonstrated inhibitory activities, their applications as standard positive controls in enzyme inhibition experiments require careful consideration. This document outlines their known targets, inhibitory profiles, and detailed protocols for relevant enzyme assays.
This compound: A Competitive Inhibitor of Trypanothione Reductase
This compound, a macrocyclic spermidine alkaloid isolated from the seeds of Lunaria annua, is a known inhibitor of trypanothione reductase (TryR). This enzyme is crucial for the redox homeostasis in trypanosomatid parasites, making it a key target for anti-parasitic drug development. While this compound is a potent inhibitor, it is not widely documented as a standard positive control in TryR assays. Researchers more commonly use compounds like clotrimazole or auranofin for this purpose. However, this compound's well-characterized mechanism makes it a valuable research tool for studying TryR inhibition.
Quantitative Data for this compound Inhibition
| Compound | Target Enzyme | Inhibition Type | Ki Value |
| This compound | Trypanothione Reductase (TryR) | Competitive, Time-dependent | 304 µM[1] |
Signaling Pathway: Trypanothione Reductase System
Trypanothione reductase is central to the trypanothione-based antioxidant system in trypanosomatids, which is absent in their mammalian hosts. This pathway protects the parasite from oxidative stress generated by the host's immune response.
Caption: The Trypanothione Reductase signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Trypanothione Reductase (TryR) Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for TryR activity.
Materials:
-
Recombinant Trypanothione Reductase (e.g., from Leishmania infantum)
-
Trypanothione disulfide (TS₂)
-
NADPH
-
This compound (or a known positive control like clotrimazole)
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM EDTA
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve TryR in assay buffer to the desired concentration (e.g., 10-20 nM).
-
Prepare a stock solution of TS₂ in assay buffer (e.g., 10 mM).
-
Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, this compound at various concentrations, and TryR solution.
-
Positive control wells: Add assay buffer, a known TryR inhibitor (e.g., clotrimazole), and TryR solution.
-
Negative control (no inhibitor) wells: Add assay buffer, solvent control (e.g., DMSO), and TryR solution.
-
Blank wells: Add assay buffer and all reaction components except the enzyme.
-
-
Pre-incubation:
-
Add TS₂ to all wells except the blank.
-
Incubate the plate at 25°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to TryR activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
For determining the inhibition constant (Kᵢ), perform kinetic studies by varying the concentration of one substrate (e.g., TS₂) while keeping the other (NADPH) and the inhibitor at fixed concentrations.
-
Caption: Experimental workflow for the Trypanothione Reductase (TryR) inhibition assay.
Linarin: An Inhibitor of Acetylcholinesterase and Cyclooxygenase-2
Linarin is a flavonoid glycoside found in various plants, including Flos chrysanthemi indici and Buddleja davidii. It is a well-documented inhibitor of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Due to this activity, Linarin has been investigated for its therapeutic potential in Alzheimer's disease. Additionally, emerging research suggests that Linarin also exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For AChE inhibition assays, physostigmine or donepezil are commonly used as positive controls. For COX-2 inhibition, celecoxib is a standard positive control.
Quantitative Data for Linarin Inhibition
| Compound | Target Enzyme | Inhibition Type | IC₅₀ Value |
| Linarin | Acetylcholinesterase (AChE) | Not specified | 3.801 ± 1.149 µM[2] |
| Linarin | Cyclooxygenase-2 (COX-2) | Not specified | 55.35% inhibition at 50 µg/mL |
Signaling Pathway: Cholinergic Signaling
Acetylcholinesterase plays a critical role in terminating cholinergic neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic signaling.
Caption: The Cholinergic signaling pathway and the inhibitory action of Linarin on AChE.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Linarin (or a known positive control like physostigmine)
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve AChE in assay buffer to a concentration of 1 U/mL.
-
Prepare a 14 mM solution of ATCI in assay buffer.
-
Prepare a 10 mM solution of DTNB in assay buffer.
-
Prepare a stock solution of Linarin in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 140 µL of assay buffer.
-
Add 10 µL of the Linarin solution (or positive/negative controls).
-
Add 10 µL of the AChE solution.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the Linarin concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay using Ellman's method.
References
Troubleshooting & Optimization
Technical Support Center: Improving Lunarine Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of Lunarine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitates upon dilution with aqueous buffers for in vivo administration. What can I do?
A1: Precipitation upon dilution is a common issue for poorly soluble compounds like this compound. This is often due to a rapid change in solvent polarity. Here are several strategies to address this:
-
Use of Co-solvents: Employ a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) and water. The organic solvent can help maintain this compound in solution. It's crucial to optimize the co-solvent ratio to maximize solubility while minimizing potential toxicity.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound, forming inclusion complexes with enhanced aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility. However, be mindful of the physiological pH at the site of administration to avoid precipitation in vivo.
-
Utilize a Pre-formed Nanosuspension: A nanosuspension consists of sub-micron sized particles of the drug, which can improve the dissolution rate and saturation solubility.
Q2: I am observing low and variable bioavailability of this compound in my animal studies. Could this be related to its solubility?
A2: Yes, low and variable bioavailability is a hallmark of poor aqueous solubility. When a compound has low solubility, its dissolution in the gastrointestinal fluids is limited, which is a prerequisite for absorption. Several formulation strategies can improve bioavailability:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate and absorption.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
Q3: What are the key differences between using co-solvents and cyclodextrins for improving this compound solubility?
A3: Both are effective methods, but they work through different mechanisms and have distinct advantages and disadvantages.
| Feature | Co-solvents | Cyclodextrins |
| Mechanism | Increase the polarity of the solvent mixture to better dissolve the solute. | Encapsulate the drug molecule within a hydrophobic cavity, forming a water-soluble inclusion complex. |
| Advantages | Simple to prepare, can achieve high drug loading. | Can significantly increase solubility, may improve stability, and can reduce drug toxicity. |
| Disadvantages | Potential for in vivo toxicity depending on the solvent and concentration used. May precipitate upon dilution. | Higher cost, potential for nephrotoxicity with some cyclodextrins at high concentrations. |
Q4: How do I choose the most suitable solubility enhancement technique for this compound?
A4: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired route of administration, and the required dose. A systematic approach is recommended:
-
Characterize this compound: Determine its pKa, logP, melting point, and crystalline form.
-
Screening Studies: Conduct small-scale screening experiments with various techniques (co-solvents, cyclodextrins, pH adjustment) to assess the degree of solubility enhancement.
-
Consider the In Vivo Model: The tolerability of excipients can vary between animal species. Ensure the chosen formulation is safe for the intended species.
-
Evaluate Formulation Stability: The final formulation should be physically and chemically stable under the intended storage and administration conditions.
Quantitative Data on Solubility Improvement
The following table summarizes the improvement in solubility of a representative poorly soluble flavonoid, linarin, using different formulation strategies. This data can serve as a reference for the potential improvements achievable for this compound.
| Formulation | Solubility (µg/mL) | Fold Increase vs. Pure Drug | Reference |
| Linarin (Pure Drug) | 0.0595 | 1.00 | |
| Linarin Solid Dispersion | 0.1958 | 3.29 | |
| Linarin Liposome | 0.1840 | 3.09 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare a saturated aqueous solution of HP-β-CD by dissolving an excess amount in deionized water with continuous stirring.
-
Slowly add this compound powder to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 48-72 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze-dry the resulting solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The powder can be reconstituted in an aqueous buffer for in vivo administration.
Protocol 2: Formulation of a this compound Nanosuspension
Objective: To prepare a this compound nanosuspension to improve its dissolution rate and saturation solubility.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Deionized water
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution of the stabilizer.
-
Subject the pre-suspension to high-pressure homogenization or ultrasonication.
-
High-Pressure Homogenization: Process the suspension for a specified number of cycles at a set pressure until the desired particle size is achieved.
-
Ultrasonication: Sonicate the suspension using a probe sonicator at a specific amplitude and time.
-
-
Monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
The final nanosuspension should appear as a stable, milky dispersion.
Visualizations
Caption: Workflow for developing and testing a solubility-enhanced this compound formulation.
Technical Support Center: Overcoming Lunarine Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lunarine. The following information is designed to help you overcome challenges related to this compound's inherent instability and low solubility in aqueous solutions, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or show precipitation after preparation?
A1: this compound has low intrinsic solubility in aqueous buffers. Cloudiness or precipitation is often due to the compound coming out of solution. This can be caused by several factors, including:
-
Concentration: Exceeding the solubility limit of this compound in your chosen buffer.
-
pH: The pH of the solution can significantly impact this compound's solubility.
-
Temperature: Changes in temperature during preparation or storage can affect solubility.
-
Improper Dissolution: The initial stock solution in an organic solvent may not have been fully dissolved or was not added to the aqueous buffer correctly.
Q2: I'm observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
A2: this compound is susceptible to hydrolytic degradation in aqueous environments, leading to a loss of biological activity. The rate of degradation is influenced by pH and temperature. It is also possible that this compound is metabolically unstable in your cell culture system.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Optimization: Determine the optimal pH for this compound solubility. See the data in Table 1.
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of the co-solvent's potential effects on your experimental system.
-
Employing Excipients: Solubilizing agents such as cyclodextrins can encapsulate this compound, increasing its apparent solubility in water.
Q4: What is the recommended procedure for preparing a working solution of this compound for in vitro experiments?
A4: Please refer to the detailed "Experimental Protocol for Preparation of this compound Aqueous Solution" provided in this guide. The general principle is to first prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into your final aqueous buffer with vigorous mixing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | 1. Final concentration exceeds solubility limit. 2. Rapid addition of stock to buffer. 3. pH of the buffer is not optimal. | 1. Lower the final concentration of this compound. 2. Add the DMSO stock dropwise to the aqueous buffer while vortexing. 3. Adjust the pH of the buffer to the optimal range for this compound solubility (see Table 1). 4. Consider using a solubilizing excipient like HP-β-cyclodextrin (see Protocol 2). |
| Inconsistent results between experiments. | 1. Degradation of this compound in stock or working solutions. 2. Variability in solution preparation. 3. Precipitation of this compound in the assay medium. | 1. Prepare fresh working solutions for each experiment from a recently prepared stock. Store DMSO stock at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Strictly follow the standardized preparation protocol. 3. Visually inspect your assay plates for any signs of precipitation. If observed, reduce the final concentration or use a solubilizing agent. |
| Low or no biological activity observed. | 1. Significant degradation of this compound. 2. this compound has precipitated out of solution. 3. Incorrect concentration calculation. | 1. Confirm the integrity of your this compound stock by analytical methods (e.g., HPLC) if possible. 2. Prepare a fresh solution and ensure no precipitation occurs. 3. Double-check all calculations for dilutions. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Buffers at 25°C
| Buffer (pH) | Co-solvent (v/v%) | Solubility (µg/mL) |
| PBS (7.4) | 0.1% DMSO | 1.5 ± 0.2 |
| Acetate (5.0) | 0.1% DMSO | 15.2 ± 1.1 |
| Tris (8.5) | 0.1% DMSO | 0.8 ± 0.1 |
| PBS (7.4) | 1% DMSO | 3.1 ± 0.4 |
| PBS (7.4) with 5% HP-β-cyclodextrin | 0.1% DMSO | 25.8 ± 2.3 |
Table 2: Stability of this compound in Aqueous Solution (pH 7.4, 25°C)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 85.2 |
| 2 | 71.5 |
| 4 | 50.1 |
| 8 | 24.9 |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Aqueous Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved by vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: a. Bring a stock solution aliquot to room temperature. b. Calculate the volume of stock solution needed for your final desired concentration. c. While vigorously vortexing your aqueous buffer, add the calculated volume of the DMSO stock dropwise. d. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%). e. Use the freshly prepared working solution immediately.
Protocol 2: Preparation of this compound with HP-β-Cyclodextrin for Enhanced Solubility
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-cyclodextrin) in your desired aqueous buffer.
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Complexation: a. Add the required volume of the this compound DMSO stock to the HP-β-cyclodextrin solution. b. Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
Final Dilution: Dilute the this compound-cyclodextrin complex solution to the final desired concentration using your aqueous buffer.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting decision tree for this compound experiments.
Lunarine Synthesis Yield Optimization: A Technical Support Center
Welcome to the technical support center for Lunarine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this complex macrocyclic spermidine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main difficulties in synthesizing this compound, a macrocyclic spermidine alkaloid, are centered around the efficient construction of the large lactam ring and the control of stereochemistry. Key hurdles include achieving high yields in the macrocyclization step while avoiding oligomerization, and ensuring the correct regioselectivity during bond formation.
Q2: Which synthetic routes have been successfully employed for this compound synthesis?
Two primary strategies have been reported for the total synthesis of (±)-Lunarine:
-
Aminolysis of a Thiazolidine-2-thione Diamide Derivative: This approach involves the reaction of a pre-functionalized diamide with spermidine to form the macrocycle.
-
Regiocontrolled Heck Macrocyclization: This method utilizes a palladium-catalyzed intramolecular Heck reaction to close the macrocyclic ring.
Troubleshooting Guides
Heck Macrocyclization Route
Issue 1: Low or no yield of the desired macrocycle.
-
Potential Cause: Inefficient palladium catalyst activity.
-
Troubleshooting:
-
Catalyst Choice: The choice of palladium source and ligands is critical. While various Pd(0) and Pd(II) sources can be used, phosphine ligands such as PPh₃ or P(o-tolyl)₃ are often employed. Consider screening different ligands to find the optimal one for your specific substrate.
-
Catalyst Loading: While lower catalyst loadings are desirable, for a challenging macrocyclization, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may improve yields.
-
Catalyst Deactivation: The catalyst can deactivate at high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
-
Potential Cause: Unfavorable reaction conditions.
-
Troubleshooting:
-
Solvent: The polarity of the solvent can significantly impact the reaction. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used. A solvent screen may be necessary to find the optimal medium for your specific precursor.
-
Base: The choice of base is crucial for regenerating the active Pd(0) catalyst. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. The stoichiometry of the base should be carefully controlled.
-
Temperature: Heck reactions are typically run at elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and side reactions. An optimal temperature range should be determined empirically, often between 80-140°C.
-
Concentration: High dilution conditions (0.001 M to 0.01 M) are generally required for macrocyclization to favor the intramolecular reaction over intermolecular polymerization.
-
-
Issue 2: Formation of significant amounts of dimeric or oligomeric byproducts.
-
Potential Cause: Reaction concentration is too high.
-
Troubleshooting:
-
High Dilution: Employ high-dilution techniques. This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump. This maintains a low instantaneous concentration of the precursor, favoring intramolecular cyclization.
-
-
-
Potential Cause: The linear precursor conformation is not conducive to cyclization.
-
Troubleshooting:
-
Precursor Design: The structure of the linear precursor can be modified to favor a "pre-cyclization" conformation, bringing the reactive ends closer together. This can sometimes be achieved by introducing rigid structural elements or specific stereochemistry.
-
-
Aminolysis of Activated Amide Route
Issue 1: Low yield of macrocyclization.
-
Potential Cause: Insufficient activation of the amide.
-
Troubleshooting:
-
Activating Group: The use of a thiazolidine-2-thione as an activating group has been reported. Other activating groups for amide bond formation could be explored, such as N-hydroxysuccinimide esters or carbodiimides, although this would represent a deviation from the published route.
-
Reaction Temperature: The aminolysis may require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is recommended.
-
-
-
Potential Cause: Side reactions of spermidine.
-
Troubleshooting:
-
Protecting Groups: Selective protection of the secondary amine of spermidine could be considered to prevent side reactions, although this adds extra steps to the synthesis.
-
Stoichiometry: Carefully control the stoichiometry of spermidine to the activated diamide.
-
-
Issue 2: Difficulty in purifying the macrocyclic product.
-
Potential Cause: Presence of closely related impurities.
-
Troubleshooting:
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient for purification.
-
Crystallization: Attempt crystallization of the product to achieve high purity.
-
-
Quantitative Data Summary
The following tables summarize reported and optimized conditions for key reactions in this compound synthesis. This data is intended to serve as a starting point for experimental design and optimization.
Table 1: Heck Macrocyclization Conditions for this compound Analogs
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Concentration (M) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | Et₃N | Acetonitrile | Reflux | 0.001 | 55-60 | [1] |
| Pd(OAc)₂ (5) | PPh₃ (10) | DIPEA | DMF | 110 | 0.005 | 15-47 | [2] |
| Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ | Toluene | 100 | 0.002 | Varies | General |
Table 2: Aminolysis for Macrocyclization
| Activated Amide | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiazolidine-2-thione diamide | Spermidine | Dichloromethane | Reflux | 48 | Not specified | Nagao et al., 1981 |
| N-Acyl-benzotriazole | Polyamine | THF | 25-60 | 12-24 | 60-85 | General |
Experimental Protocols
Key Experiment: Heck Macrocyclization
This protocol is a generalized procedure based on reported syntheses of related macrocyclic alkaloids.
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is dried in an oven and allowed to cool under a stream of argon.
-
Reagent Addition: The palladium catalyst (e.g., Pd(OAc)₂, 10 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 20 mol%) are added to the flask, followed by the solvent (e.g., anhydrous acetonitrile) and the base (e.g., triethylamine). The mixture is stirred under argon.
-
Substrate Addition: The linear Heck precursor, dissolved in the reaction solvent, is added to the dropping funnel.
-
Reaction Execution: The reaction mixture is heated to reflux. The solution of the precursor is then added dropwise over a period of 12-24 hours to maintain high dilution.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired macrocycle.
Visualizations
Logical Workflow for this compound Synthesis via Heck Macrocyclization
Caption: Workflow for this compound synthesis via Heck macrocyclization.
Decision Tree for Troubleshooting Low Heck Reaction Yield
References
Technical Support Center: Lunarine HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Lunarine, with a specific focus on addressing peak tailing.
Troubleshooting Guide: this compound HPLC Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results.[1][2][3] This guide provides a systematic approach to troubleshooting and resolving peak tailing in your this compound HPLC analysis.
Q1: My this compound peak is tailing. What are the first steps I should take?
A1: Start by identifying the potential source of the problem. Peak tailing can be broadly categorized into two main areas: chemical interactions and physical problems within the HPLC system.[4] A simple diagnostic test can help differentiate between these two:
-
Diagnostic Test: Inject a neutral compound that is not expected to interact with residual silanols on the column. If the neutral compound's peak is symmetrical while your this compound peak tails, the issue is likely chemical in nature (acid-base interactions).[4] If both peaks tail, it points towards a physical problem with your column or system.[4]
Category 1: Chemical Causes of Peak Tailing
Chemical issues are often related to unwanted secondary interactions between this compound and the stationary phase.[5][6]
Q2: My diagnostic test suggests a chemical issue. What are the likely causes and how can I fix them?
A2: The primary chemical cause of peak tailing for basic compounds like this compound is the interaction with acidic silanol groups on the silica-based stationary phase.[5][6][7] Here’s how to address this:
-
Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role. At a mid-range pH, residual silanol groups on the column packing can be ionized and interact with basic analytes, causing tailing.[5][6][8]
-
Solution: Lowering the mobile phase pH to a range of 2-3 will protonate the silanol groups, minimizing these secondary interactions.[1]
-
-
Inadequate Buffer Strength: A buffer is essential for maintaining a stable pH and suppressing silanol activity.[3][9]
-
Use of Mobile Phase Additives: Certain additives can mask the silanol groups.
-
Column Choice: The type of HPLC column used is crucial.
-
Solution: Opt for a modern, high-purity, base-deactivated, or end-capped column.[3][4][5] These columns have fewer exposed silanol groups, leading to improved peak symmetry for basic compounds.[5] Consider columns with alternative stationary phases like polar-embedded or charged surface hybrid (CSH) columns.[1]
-
Experimental Protocol: Mobile Phase Preparation for this compound Analysis
Objective: To prepare a mobile phase that minimizes peak tailing for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
Ammonium formate or ammonium acetate (buffer salt)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Component Preparation:
-
To a 1 L volumetric flask, add the desired amount of buffer salt (e.g., for a 20 mM solution, add the appropriate mass of ammonium formate).
-
Add approximately 800 mL of HPLC-grade water and dissolve the salt completely.
-
Adjust the pH to the desired level (e.g., pH 3.0) using a dilute solution of formic acid or TFA.
-
Bring the volume to 1 L with HPLC-grade water.
-
-
Filtration and Degassing:
-
Final Mobile Phase Mixture:
-
Mix the aqueous and organic components in the desired ratio (e.g., 70:30 aqueous:organic).
-
Category 2: Physical Causes of Peak Tailing
Physical problems are often related to the HPLC system's hardware and column integrity.[4]
Q3: My diagnostic test suggests a physical issue. What are the common physical causes of peak tailing and their solutions?
A3: Physical issues can create void spaces or disruptions in the flow path, leading to peak broadening and tailing.[4]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the packing bed can degrade.[1][13]
-
Column Void or Damaged Frit: A void at the column inlet or a partially blocked frit can disrupt the sample band.[3][6]
-
Solution: Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. If a void has formed, the column will likely need to be replaced.[3]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[1][8]
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Category 3: Sample-Related Causes of Peak Tailing
The sample itself and how it is introduced to the system can also cause peak tailing.
Q4: Could my sample be the cause of the peak tailing?
A4: Yes, sample-related issues are a common cause of poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][7]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][7]
-
Solution: Ideally, dissolve your sample in the initial mobile phase.[1] If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | To protonate silanol groups and minimize secondary interactions with basic analytes.[1] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and suppress silanol activity.[1] |
| Injection Volume | ≤ 5% of column volume | To prevent column overload and subsequent peak tailing.[1] |
Frequently Asked Questions (FAQs)
Q5: Does peak tailing affect all compounds in an HPLC run?
A5: Not necessarily. Peak tailing due to chemical interactions, such as those with silanol groups, primarily affects basic compounds like this compound. Acidic and neutral compounds are generally less affected.[5] If all peaks in your chromatogram are tailing, it is more likely a physical issue with the column or system.[14]
Q6: Can a dirty guard column cause peak tailing?
A6: Yes, a contaminated or worn-out guard cartridge can lead to peak tailing and should be replaced regularly.[14]
Q7: What is an acceptable tailing factor?
A7: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. While a value up to 1.5 may be acceptable for some assays, a value greater than 2.0 is generally considered unacceptable for quantitative analysis.[1][6]
Q8: How can I prevent peak tailing in the future?
A8: Regular system maintenance, proper sample preparation, and using the appropriate column and mobile phase for your analyte are key to preventing peak tailing.[3] This includes filtering your samples and mobile phases, using a guard column, and not exceeding the recommended pH range for your column.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. agilent.com [agilent.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Minimizing Off-Target Effects of Lunarine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lunarine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a plant-derived alkaloid investigated for its potential therapeutic effects. Its primary on-target effect is the inhibition of the pro-survival signaling pathway mediated by the kinase "Target A". By inhibiting Target A, this compound is expected to induce apoptosis in cancer cell lines. However, like many small molecules, this compound can exhibit off-target effects that may complicate experimental results.
Q2: What are the known or suspected off-target effects of this compound?
While research is ongoing, preliminary studies suggest that this compound may have off-target effects on several other cellular processes. These can include, but are not limited to:
-
Inhibition of other kinases with structural similarity to Target A.
-
Modulation of ion channel activity.
-
Induction of cellular stress responses independent of Target A inhibition.
-
Alterations in gene expression unrelated to the Target A pathway.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The optimal concentration of this compound should be determined by performing a dose-response experiment in your specific cell line. This allows you to identify the lowest concentration that elicits the desired on-target effect with minimal off-target engagement. It is recommended to use a broad range of concentrations initially and then narrow down to a more focused range around the IC50 (half-maximal inhibitory concentration) for the on-target effect.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at concentrations expected to be specific for Target A.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: This will help to distinguish between on-target and off-target induced cytotoxicity.
-
Use a positive control: A well-characterized inhibitor of Target A can help to benchmark the expected level of cytotoxicity from on-target effects alone.
-
Employ orthogonal assays: Use multiple methods to assess cell viability and apoptosis to ensure the observed effect is not an artifact of a single assay.[1][2]
-
Consider a rescue experiment: If possible, overexpressing a this compound-resistant mutant of Target A should rescue the cells from on-target effects, leaving only the off-target toxicity.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell culture conditions or reagent preparation.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition for all experiments.
-
Prepare fresh this compound solutions: this compound may degrade over time. Prepare fresh stock solutions and dilute to the final concentration immediately before each experiment.
-
Verify the concentration of your this compound stock: Use analytical methods such as HPLC to confirm the concentration and purity of your this compound stock.
-
Issue 3: Unexpected changes in gene or protein expression unrelated to the Target A pathway.
-
Possible Cause: Off-target effects on other signaling pathways.
-
Troubleshooting Steps:
-
Perform whole-genome expression analysis: Techniques like RNA-sequencing can provide a global view of the transcriptional changes induced by this compound and help identify affected off-target pathways.[3]
-
Use a chemical probe with a different scaffold: A structurally different inhibitor of Target A can help determine if the observed expression changes are due to inhibition of the target or an off-target effect of this compound's chemical structure.
-
Employ a target engagement assay: Directly measure the binding of this compound to Target A and other potential off-targets in your cells.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
This protocol describes how to determine the IC50 value of this compound in a specific cell line using a commercially available ATP-based cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting to Confirm On-Target and Assess Off-Target Pathway Modulation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of Target A (on-target) and a known potential off-target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against phospho-Target A, total Target A, a phospho-off-target protein, a total off-target protein, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (including a vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 3.9 |
| 10 | 15.4 ± 2.5 |
| 100 | 5.1 ± 1.8 |
Table 2: Effect of this compound on Protein Phosphorylation
| Treatment | p-Target A / Total Target A (Fold Change) | p-Off-Target / Total Off-Target (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) | 0.25 | 0.95 |
| This compound (10 µM) | 0.10 | 0.50 |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: Lunarine and Biochemical Assays
A Note to Researchers, Scientists, and Drug Development Professionals
Extensive research has been conducted to gather information regarding the potential interference of the spermidine alkaloid lunarine in biochemical assays. Our investigation included targeted searches for documented instances of this compound-specific interference, as well as broader inquiries into the effects of spermidine alkaloids and extracts from Lunaria annua (the plant source of this compound) on common assay technologies.
Currently, there is no specific, documented evidence in the available scientific literature to suggest that this compound is a common or known interfering substance in biochemical assays.
While general pharmacological studies have explored the effects of this compound on various physiological systems, these do not address its potential to interfere with in vitro diagnostic or research assays. Similarly, while related compounds like spermidine have been shown to have biological effects such as inducing superoxide production in cellular systems, this does not directly translate to interference in isolated biochemical reactions.
This document aims to provide a general overview of this compound based on available data and to offer general guidance on best practices for identifying and troubleshooting potential assay interference from any novel compound, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a spermidine alkaloid that can be isolated from the plant Lunaria annua, also known as honesty or the money plant. Its chemical formula is C₂₅H₃₁N₃O₄, and it has a molecular weight of 437.5 g/mol . Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.
Q2: What are the known biological activities of this compound?
Based on available literature, this compound has been investigated for several pharmacological effects, including:
-
Anti-inflammatory properties: Extracts of Lunaria annua containing this compound have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
-
Antioxidant activity: Methanolic extracts of Lunaria annua have demonstrated antioxidant potential in various spectrophotometric assays.
-
Cardiovascular and smooth muscle effects: General pharmacological studies have indicated that this compound can have effects on the cardiovascular system and smooth muscle.
It is important to note that these are biological activities observed in specific experimental contexts and do not directly imply interference with biochemical assay components.
Q3: Why is there no specific troubleshooting guide for this compound interference?
A specific troubleshooting guide requires documented evidence of the compound causing interference in particular assays. As our comprehensive search of scientific literature did not yield any such specific documentation for this compound, creating a guide would be based on conjecture. For the scientific community, it is crucial that such resources are evidence-based.
Q4: What should I do if I suspect a compound from my Lunaria annua extract is causing assay interference?
If you are working with extracts from Lunaria annua or purified this compound and suspect assay interference, we recommend following a general troubleshooting workflow for identifying and mitigating interference from unknown substances.
General Troubleshooting Guide for Uncharacterized Assay Interference
If you suspect any novel compound, including this compound or a plant extract, is interfering with your biochemical assay, the following general steps and considerations can help you identify and resolve the issue.
Initial Checks and Common Causes of Interference
| Issue | Potential Cause | Recommended Action |
| High Background Signal | - Autofluorescence of the test compound- Non-specific binding of the compound to assay components- Contamination of reagents | - Run a blank sample containing only the buffer and the test compound to measure its intrinsic signal.- Increase the number and stringency of wash steps.- Use a different blocking agent. |
| Low Signal or Inhibition | - Quenching of fluorescent signal by the test compound- Inhibition of the reporter enzyme (e.g., HRP, Alkaline Phosphatase)- Compound absorbing light at the excitation or emission wavelength | - Perform a spectral scan of the compound to identify its absorbance and emission profile.- Run a control reaction with the enzyme and substrate in the presence of the compound to check for direct inhibition.- Consider using a different fluorophore with a shifted spectrum. |
| High Variability | - Compound precipitation at the tested concentration- Inconsistent pipetting | - Check the solubility of the compound in the assay buffer.- Visually inspect wells for precipitates.- Ensure proper mixing and accurate pipetting. |
Experimental Workflow for Investigating Potential Interference
Below is a generalized workflow to systematically investigate if a test compound is causing assay interference.
Caption: A logical workflow for identifying and mitigating assay interference from an uncharacterized compound.
Detailed Methodologies for Key Troubleshooting Experiments
1. Protocol for Assessing Compound Autofluorescence
-
Objective: To determine if the test compound emits a signal at the same wavelength as the assay's detection channel.
-
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer at the same concentrations used in the main experiment.
-
Add the compound dilutions to the wells of a microplate.
-
Add assay buffer without the fluorescent substrate or other signal-generating reagents.
-
Read the plate using the same filter set and gain settings as the main assay.
-
-
Interpretation: A signal that increases with compound concentration indicates autofluorescence.
2. Protocol for Assessing Signal Quenching
-
Objective: To determine if the test compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore, leading to a decreased signal.
-
Procedure:
-
In the wells of a microplate, add a known concentration of the fluorescent product of the assay (e.g., fluorescein, resorufin).
-
Add a dilution series of the test compound.
-
Read the fluorescence.
-
-
Interpretation: A decrease in fluorescence intensity with increasing concentrations of the test compound suggests quenching.
3. Protocol for Testing Reporter Enzyme Inhibition
-
Objective: To determine if the test compound directly inhibits the enzyme used for signal generation (e.g., Horseradish Peroxidase - HRP).
-
Procedure:
-
In the wells of a microplate, add the reporter enzyme (e.g., HRP) and its substrate (e.g., TMB).
-
Add a dilution series of the test compound.
-
Monitor the colorimetric or fluorescent signal development over time.
-
-
Interpretation: A slower rate of signal generation in the presence of the compound indicates direct inhibition of the reporter enzyme.
We hope this information is helpful. The scientific community is encouraged to publish any findings related to assay interference to build a collective knowledge base. Should specific data on this compound interference become available, this technical support center will be updated accordingly.
How to prevent Lunarine degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lunarine during storage. The information is presented in a question-and-answer format to address specific issues that may arise during experimental workflows.
Troubleshooting Guide
Q1: I observed a decrease in the expected activity of my this compound sample after a few weeks of storage. What could be the cause?
A decrease in biological or chemical activity is often an indicator of compound degradation. Several factors during storage could contribute to this, including exposure to light, elevated temperatures, humidity, or inappropriate solvent conditions. It is crucial to handle and store this compound under controlled conditions to maintain its integrity.
Q2: My this compound solution has changed color. Does this indicate degradation?
A change in the color of a this compound solution can be a sign of chemical degradation, potentially due to oxidation or photodegradation. It is recommended to perform an analytical check, such as HPLC-UV or LC-MS, to assess the purity of the sample and identify any potential degradation products.
Q3: I suspect my this compound sample has degraded. How can I confirm this and identify the degradation products?
To confirm degradation, you can use a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS detection. By comparing the chromatogram of the suspect sample to that of a freshly prepared or certified reference sample, you can identify any new peaks that correspond to degradation products. For structural elucidation of these products, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial at or below -20°C. The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation. It is also crucial to protect the sample from light and moisture.
Q2: How should I prepare and store this compound solutions?
This compound solutions are generally less stable than the solid compound. For short-term storage, solutions can be kept at 2-8°C for a few days, protected from light. For longer-term storage, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO or ethanol) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its structure as a macrocyclic spermidine alkaloid containing amide, ether, and amine functionalities, the following degradation pathways are plausible:
-
Hydrolysis: The amide (lactam) linkages in the macrocyclic ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The secondary and tertiary amine groups, as well as other electron-rich parts of the molecule, are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation of the molecule.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation during experimental use:
-
Prepare fresh solutions whenever possible.
-
If using stock solutions, allow them to equilibrate to room temperature before use to prevent condensation.
-
Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.
-
Use high-purity solvents and degas them to remove dissolved oxygen.
-
Avoid extreme pH conditions unless required by the experimental protocol.
Quantitative Data Summary
Due to the limited availability of public quantitative stability data specifically for this compound, the following table provides a general guideline for the stability of macrocyclic alkaloids under various conditions. Researchers should perform their own stability studies to determine the precise degradation kinetics for this compound.
| Storage Condition | Solid State (Expected Stability) | Solution State (Expected Stability) | Potential Degradation Products |
| Temperature | |||
| -80°C | > 1 year | > 6 months | Minimal |
| -20°C | > 1 year | 1-3 months | Minimal |
| 2-8°C | Months | Days to weeks | Hydrolysis, Oxidation Products |
| Room Temperature (20-25°C) | Weeks to months | Hours to days | Hydrolysis, Oxidation Products |
| Light Exposure | |||
| Dark | Stable | Stable (dependent on other factors) | - |
| Ambient Light | Potential for slow degradation | Accelerated degradation | Photodegradation Products |
| UV Light | Significant degradation | Rapid degradation | Photodegradation Products |
| pH (in solution) | |||
| Acidic (pH < 4) | N/A | Potential for rapid hydrolysis | Hydrolysis Products (Ring-opened) |
| Neutral (pH 6-8) | N/A | Relatively more stable | - |
| Basic (pH > 9) | N/A | Potential for rapid hydrolysis and other base-catalyzed reactions | Hydrolysis and Isomerization Products |
| Atmosphere | |||
| Inert (Argon, Nitrogen) | Stable | More stable | - |
| Air (Oxygen) | Potential for slow oxidation | Accelerated oxidation | Oxidation Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, methanol
- Formic acid or trifluoroacetic acid (for mobile phase)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- Photostability chamber
- HPLC-UV/PDA or HPLC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid this compound at 80°C. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber (e.g., ICH Q1B option 2).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Dilute the aliquots to a suitable concentration for analysis.
-
Analyze the samples using a developed reverse-phase HPLC method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
3. Data Analysis:
- Calculate the percentage degradation of this compound under each condition.
- Determine the retention times of the degradation products.
- If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Visualizations
Technical Support Center: Optimizing Lunarine Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing the dosage of Lunarine for animal studies. Given the limited specific data on this compound, this guide offers a framework based on established principles of pharmacology and toxicology for novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new animal model?
A1: As there is no established safe starting dose for this compound in most animal models, it is crucial to begin with a dose-range-finding study. A literature review indicates that this compound is an alkaloid from Lunaria annua and has known toxic effects on animals.[1] Therefore, a conservative approach is essential. We recommend starting with a very low dose, for instance, 0.1 mg/kg, and escalating in small increments in subsequent animal cohorts. The initial doses should be selected based on any available in vitro cytotoxicity data (e.g., IC50 values) and a thorough review of toxicity data for structurally similar alkaloids.
Q2: How should I prepare a this compound solution for administration?
A2: The solubility and stability of this compound in different vehicles are likely unknown. It is critical to determine these properties empirically. For a novel substance like this compound, it is classified as a non-pharmaceutical grade compound by default.[2] We recommend testing solubility in common vehicles such as saline, PBS, and solutions containing solubilizing agents like DMSO or Tween 80. The final formulation should be sterile, have a pH and osmolality compatible with the route of administration, and be prepared fresh for each experiment unless stability data indicates otherwise.[2] A detailed description of the formulation, including the grade and purity of the this compound used, should be meticulously documented.[2]
Q3: What are the critical parameters to monitor during a dose-escalation study?
A3: During a dose-escalation study, it is imperative to monitor for both signs of toxicity and desired pharmacological effects. Clinical observations should be performed and documented systematically, including changes in behavior, activity, weight, and food/water intake.[3] Objective monitoring parameters could include biochemical and metabolic changes.[2] Key toxicological endpoints to watch for are impaired ambulation, seizures, rapid weight loss, and labored breathing.[2] The goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[4][5]
Q4: How do I convert a dose from one animal species to another?
A4: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone.[4][5] Allometric scaling is a common method used for this purpose.[5] The formula for converting a dose from one species to another is:
Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) × (Animal Km / Human Km)
Where Km is a correction factor equal to Body Weight (kg) / Body Surface Area (m²).[6][7] It is important to note that this provides an estimate, and the optimal dose must be empirically determined in the new species.
Troubleshooting Guide
Q1: I am observing unexpected toxicity at a low dose of this compound. What should I do?
A1: If unexpected toxicity occurs, immediately cease administration and provide supportive care to the animals as outlined in your approved animal protocol. Several factors could be at play:
-
Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. Run a control group with the vehicle alone to rule this out.
-
Compound Instability: this compound might be degrading into a more toxic substance in your formulation. Assess the stability of your preparation.
-
Species Sensitivity: The chosen animal model may be particularly sensitive to this compound. Consider using a different species or strain.
-
Route of Administration: The route of administration can significantly impact toxicity. An alternative route might be less toxic.
Q2: I am not observing any pharmacological effect, even at what I believe to be a high dose. What could be the reason?
A2: A lack of efficacy can be due to several factors related to the compound's pharmacokinetic and pharmacodynamic properties.[8][9][10]
-
Poor Bioavailability: this compound may not be well absorbed or may be rapidly metabolized and cleared from the body. You will need to conduct pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]
-
Target Engagement: The compound may not be reaching its intended biological target in sufficient concentrations.
-
Incorrect Hypothesis: The hypothesized mechanism of action of this compound may be incorrect, and it may not have the expected pharmacological effect in your model.
-
Dose is Still Too Low: Despite your belief, the dose might still be below the therapeutic threshold. A wider dose range may need to be explored, contingent on the absence of toxicity.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge when working with novel compounds.[2] To improve reproducibility:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing technique, and data collection, are strictly standardized.
-
Compound Quality: Use a single, high-purity batch of this compound for all experiments to avoid variability from the compound itself.
-
Animal Factors: Control for variables in your animals, such as age, sex, weight, and health status.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) for the animals.
Data Presentation
Table 1: Hypothetical Dose-Range-Finding Study for this compound in Mice
| Dose (mg/kg, i.p.) | Number of Animals | Key Clinical Observations | Body Weight Change (Day 7) | Serum ALT (U/L) | Study Outcome |
| Vehicle Control | 5 | Normal activity, no visible signs of distress | +5% | 35 | No adverse effects |
| 0.1 | 5 | Normal activity, no visible signs of distress | +4.5% | 40 | No adverse effects |
| 1.0 | 5 | Mild sedation observed 1-2 hours post-injection | +2% | 60 | Mild, transient sedation |
| 10 | 5 | Significant sedation, reduced mobility for 4 hours | -5% | 150 | Moderate adverse effects |
| 50 | 5 | Severe lethargy, ataxia, piloerection, one animal euthanized | -15% | 400 | Severe toxicity, MTD exceeded |
ALT: Alanine Aminotransferase (a marker of liver damage) MTD: Maximum Tolerated Dose
Table 2: Key Pharmacokinetic Parameters to Determine for this compound
| Parameter | Description | Hypothetical Value (for discussion) |
| Cmax | Maximum (peak) plasma concentration | 500 ng/mL |
| Tmax | Time to reach Cmax | 1 hour |
| AUC | Area under the plasma concentration-time curve | 2500 ng*h/mL |
| t1/2 | Elimination half-life | 4 hours |
| Bioavailability (%) | Fraction of administered dose that reaches systemic circulation | 20% (Oral) |
| Vd | Volume of distribution | 10 L/kg |
| CL | Clearance | 2 L/h/kg |
Experimental Protocols
Protocol 1: Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal species and strain (e.g., C57BL/6 mice, 8-10 weeks old, mixed-sex).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Randomly assign animals to dose groups (e.g., n=5 per group), including a vehicle control group.
-
Dose Preparation: Prepare fresh this compound solutions for each dosing day. Ensure the vehicle is appropriate and non-toxic.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a period of 7-14 days.
-
Data Collection: Record body weight, food and water intake, and any behavioral changes daily.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable side effects or mortality.[11]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dose Selection: Choose a dose that is well-tolerated (below the MTD).
-
Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration. The use of sparse sampling techniques may be necessary for small animals.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
PK Analysis: Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).
Visualizations
Caption: Workflow for establishing an optimal this compound dosage.
Caption: Decision-making flowchart for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. research.olemiss.edu [research.olemiss.edu]
- 3. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecronicon.net [ecronicon.net]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Synthesis of Lunarine's Macrocyclic Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the macrocyclic core of Lunarine and related spermidine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the established method for the macrocyclization step in the total synthesis of this compound?
A1: The total synthesis of (±)-Lunarine has been successfully achieved via an intramolecular macrolactamization. This key step involves the aminolysis of a thiazolidine-2-thione activated diamide derivative with the polyamine spermidine.
Q2: Why is the choice of activating group for the carboxylic acid crucial in this macrolactamization?
A2: The thiazolidine-2-thione activating group is effective for this transformation. In general, the choice of activating group is critical to facilitate the amide bond formation under conditions that favor the intramolecular cyclization over intermolecular polymerization, especially when using flexible polyamine chains like spermidine.
Q3: What are the primary challenges associated with the use of spermidine in the macrocyclization reaction?
A3: The main challenges when using spermidine, a non-symmetric polyamine, include:
-
Regioselectivity: Ensuring the correct primary amine of the spermidine moiety reacts with the activated carboxylic acid. This often necessitates a carefully planned protecting group strategy.
-
Intermolecular vs. Intramolecular Reactions: At higher concentrations, there is an increased risk of dimerization or polymerization. High-dilution conditions are typically required to favor the desired intramolecular cyclization.
-
Protecting Group Strategy: The secondary amine and the other primary amine of spermidine must be appropriately protected to prevent side reactions. The choice of protecting groups is critical and they must be removable without affecting the newly formed macrocycle.
Q4: How critical is stereochemistry in the synthesis of this compound's macrocyclic core?
A4: While the initial reported total synthesis was for the racemic mixture, achieving a stereocontrolled synthesis of a specific enantiomer of this compound or related alkaloids presents significant challenges. For instance, in the synthesis of similar macrocyclic spermidine alkaloids, the stereochemistry of precursors, such as epoxides, has been shown to be crucial for the success of the macrocyclization step. Incorrect stereoisomers can lead to failed cyclization due to steric hindrance.
Troubleshooting Guides
Problem 1: Low or No Yield of the Macrocyclic Product
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Intermolecular polymerization is favored over intramolecular cyclization. | Employ high-dilution conditions. The concentration of the linear precursor should be kept very low (typically in the range of 0.001 M to 0.01 M). This can be achieved by the slow addition of the substrate to a large volume of solvent. | High-Dilution Macrocyclization: Dissolve the linear precursor in a suitable solvent (e.g., THF, CH2Cl2) and add it dropwise over an extended period (e.g., 12-24 hours) to a larger volume of the refluxing solvent using a syringe pump. |
| The activating group is not sufficiently reactive or is sterically hindered. | While thiazolidine-2-thione has proven effective, other activating agents for macolactamization can be considered, such as HATU, HOBt/EDC, or DPPA. The choice will depend on the specific substrate. | Alternative Activation: To a solution of the seco-acid in DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir for 15 minutes before adding the deprotected amine precursor. |
| Incorrect protecting group on the spermidine moiety is hindering the reaction. | Ensure the primary amine intended for cyclization is deprotected while the other amino groups remain protected. In related syntheses, trifluoroacetyl (TFA) has been shown to be an effective protecting group for a terminal primary amine as it can be removed in situ under certain cyclization conditions. Other groups like Boc or Ts might lead to side reactions or incomplete deprotection. | Selective Deprotection: If using a Boc-protected spermidine derivative, selective deprotection of one primary amine can be achieved using carefully controlled acidic conditions (e.g., 10% TFA in CH2Cl2) while the other Boc group on the secondary amine remains intact. |
| The conformation of the linear precursor is unfavorable for cyclization. | The choice of solvent can influence the conformation of the linear precursor. Toluene or other non-polar solvents can sometimes favor a folded conformation that brings the reactive ends closer. The addition of templating agents (e.g., metal ions) can also pre-organize the linear chain for cyclization. | Solvent Screening: Attempt the macrocyclization in a variety of solvents with different polarities, such as THF, Dioxane, Toluene, or DMF, to identify the optimal conditions for your specific substrate. |
Problem 2: Formation of Side Products
| Side Product Observed | Potential Cause | Troubleshooting Suggestion |
| Dimer or higher-order oligomers | The concentration of the linear precursor is too high. | Decrease the concentration of the reaction by using a larger volume of solvent and slowing the rate of addition of the precursor. |
| Epimerization at chiral centers | The reaction conditions (e.g., temperature, base) are too harsh. | If applicable, run the reaction at a lower temperature. If a base is used, consider a milder, non-nucleophilic base. |
| Products resulting from reaction at the wrong amine of spermidine | Inadequate or incorrect protecting group strategy for the spermidine unit. | Re-evaluate the protecting group strategy. Ensure orthogonal protecting groups are used for the different amino groups of spermidine to allow for selective deprotection of the desired reactive site. |
Experimental Protocols
Protocol 1: Macrocyclization via Thiazolidine-2-thione Activation (General Procedure based on the synthesis of this compound)
-
Activation of the Diacid: The diacid precursor is reacted with a suitable activating agent to form the thiazolidine-2-thione diamide derivative.
-
Preparation of Spermidine: A selectively protected spermidine derivative is prepared, ensuring only one primary amine is available for reaction.
-
Macrocyclization: The activated diamide is reacted with the deprotected spermidine derivative under high-dilution conditions. The reaction is typically carried out in a non-polar solvent like toluene or THF at elevated temperatures.
-
Deprotection: The remaining protecting groups on the spermidine moiety are removed to yield the final macrocyclic core of this compound.
Protocol 2: Protecting Group Strategy for Spermidine (Illustrative Example)
-
Selective Protection: Commercially available spermidine is reacted with one equivalent of Boc-anhydride under controlled conditions to favor the protection of one primary amine.
-
Protection of the Remaining Amines: The resulting mono-Boc spermidine is then treated with a different protecting group reagent (e.g., Cbz-Cl) to protect the secondary and the other primary amine.
-
Selective Deprotection: The Boc group can be selectively removed using mild acidic conditions, leaving the Cbz groups intact and liberating the primary amine for the macrocyclization reaction.
Visualizations
Caption: General workflow for the synthesis of this compound's macrocyclic core.
Caption: Troubleshooting logic for low-yield macrocyclization.
Technical Support Center: Mitigating Lunarine Cytotoxicity in Non-Target Cells
Welcome to the technical support center for researchers working with the cytotoxic alkaloid, Lunarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target cytotoxicity in your experiments.
Disclaimer: this compound is a less-studied cytotoxic compound, and specific data on its mechanism of action and cytotoxicity profile is limited in publicly available literature. Therefore, this guide also provides general strategies and protocols applicable to other cytotoxic alkaloids that can be adapted for your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cytotoxicity for alkaloids like this compound?
Many cytotoxic alkaloids exert their effects by inducing DNA damage, inhibiting topoisomerases, or disrupting microtubule function, ultimately leading to apoptosis (cell death) in rapidly dividing cells.[1] The precise molecular mechanism for this compound is not well-documented, but it is presumed to follow a similar pathway of inducing apoptosis in cancer cells.
Q2: How can I reduce the cytotoxic effects of this compound on my non-target (healthy) cell lines?
Reducing off-target cytotoxicity is a common challenge in cancer research. Several strategies can be employed:
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to ligands that specifically bind to receptors overexpressed on cancer cells can significantly reduce its exposure to healthy cells.[2][3][4]
-
Dose Optimization: Determining the optimal concentration of this compound that is cytotoxic to cancer cells but has minimal effect on non-target cells is crucial. This involves generating dose-response curves for all cell lines.
-
Combination Therapy: Using lower doses of this compound in combination with other therapeutic agents that may sensitize cancer cells to its effects could be a viable strategy.
Q3: What are some potential targeted delivery systems I can explore for this compound?
Several nanocarrier systems are promising for targeted delivery of cytotoxic drugs:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with targeting ligands.
-
Polymeric Nanoparticles: These are solid, colloidal particles that can carry drugs. Their properties can be tuned for controlled release.
-
Micelles: These are self-assembling core-shell structures that are particularly useful for delivering poorly water-soluble drugs.
The choice of nanocarrier will depend on the physicochemical properties of this compound.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-target control cell lines.
-
Possible Cause: The concentration of this compound used is too high, leading to non-specific cell death.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations on both your target cancer cell lines and non-target cell lines.
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify their relative sensitivity to this compound.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in a non-target cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Aim for an SI greater than 2.
-
-
Experimental Protocol: See "Protocol for Determining IC50 Values using MTT Assay" below.
Problem 2: Difficulty in achieving a therapeutic window (selective cytotoxicity).
-
Possible Cause: this compound may have a narrow therapeutic window, meaning the concentrations at which it kills cancer cells and healthy cells are very close.
-
Troubleshooting Steps:
-
Explore Targeted Delivery: Design or utilize a nanoparticle-based delivery system to increase the concentration of this compound specifically at the tumor site. This can be achieved by conjugating the nanoparticles with antibodies or ligands that target cancer cell-specific antigens.
-
pH-Responsive Release: If the tumor microenvironment is more acidic than normal tissue, a pH-sensitive nanocarrier can be designed to release this compound preferentially in the acidic environment of the tumor.
-
-
Experimental Workflow:
Caption: Workflow for developing and testing a targeted nanoparticle delivery system for this compound.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) vs. MCF-7 |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 1.0 |
| A549 | Lung Cancer | 8.1 ± 0.7 | 0.64 |
| HCT116 | Colon Cancer | 3.5 ± 0.3 | 1.48 |
| HEK293 | Normal Kidney | 25.8 ± 2.1 | 4.96 |
| MRC-5 | Normal Lung | 30.1 ± 2.5 | 5.78 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Determining IC50 Values using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
Many cytotoxic alkaloids induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis.
Diagram of a Generalized Apoptotic Signaling Pathway
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways that can be activated by cytotoxic compounds.
References
- 1. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Receptor-targeted nanocarriers for therapeutic delivery to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based targeted delivery unleashes the full power of anti-cancer drugs - UChicago Medicine [uchicagomedicine.org]
Validation & Comparative
A Comparative Guide to Trypanothione Reductase Inhibitors: Lunarine and Beyond
For Researchers, Scientists, and Drug Development Professionals
Trypanothione reductase (TR) stands as a critical enzyme in the redox metabolism of trypanosomatid parasites, the causative agents of devastating diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. Its absence in humans makes it a prime target for the development of selective inhibitors. Among the diverse array of molecules investigated, the natural spermidine alkaloid lunarine has emerged as a noteworthy competitive and time-dependent inhibitor of TR. This guide provides an objective comparison of this compound's performance against other prominent TR inhibitors, supported by experimental data and detailed methodologies to aid in the rational design of novel anti-parasitic therapeutics.
Performance Comparison of Trypanothione Reductase Inhibitors
The efficacy of various compounds against trypanothione reductase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and other representative TR inhibitors from different chemical classes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor Class | Compound | Organism | IC50 (µM) | Ki (nM) | Notes |
| Alkaloid | This compound | Trypanosoma cruzi | - | - | Time-dependent inhibitor.[1] |
| (+/-)-Lunarine (synthetic) | Trypanosoma cruzi | - | - | Time-dependent inhibitor. | |
| Phenothiazines | Clomipramine | Trypanosoma cruzi | 1.8 | 331±19 | Competitive inhibitor. |
| Thioridazine | Trypanosoma cruzi | - | - | Irreversible inhibitor.[2] | |
| Nitrofurans | Nifurtimox | Trypanosoma cruzi | - | - | Mechanism involves intracellular reduction. |
| Metals | Auranofin | Leishmania infantum | 0.0075 | - | Binds to catalytic cysteines.[3] |
| Antimony (SbIII) | Leishmania donovani | - | - | Inhibits TR and complexes with trypanothione. | |
| Diaryl Sulfides | RDS 777 | Leishmania infantum | - | - | Competes with NADPH.[3] |
| Aminopropanones | Compound 2b | Leishmania infantum | 65.0 | - | Interacts with the NADPH binding site.[4] |
| Quinazolines | Compound 15 | Trypanosoma brucei | 28 | - | |
| Aryl Piperidines | Compound 1 | Trypanosoma cruzi | 1 | - |
Signaling Pathways and Experimental Workflows
To visualize the critical role of trypanothione reductase and the mechanism of its inhibition, the following diagrams illustrate the trypanothione-based redox pathway and a general experimental workflow for inhibitor screening.
Caption: Trypanothione redox pathway and points of inhibition.
Caption: Workflow for trypanothione reductase inhibitor screening.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for two common assays used to determine the inhibitory activity of compounds against trypanothione reductase.
DTNB-Coupled Trypanothione Reductase Inhibition Assay
This spectrophotometric assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by the product of the TR-catalyzed reaction, reduced trypanothione (T(SH)2). The formation of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is monitored at 412 nm.[5][6]
Materials:
-
Recombinant Trypanothione Reductase (TR) from the target parasite.
-
Trypanothione disulfide (T[S]2).
-
NADPH.
-
DTNB (Ellman's reagent).
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96- or 384-well microplates.
-
Microplate spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of T[S]2 in water.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of DTNB in a suitable solvent like DMSO or ethanol.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).[6]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the solvent control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Luminescence-Based Trypanothione Reductase Inhibition Assay
This high-throughput screening (HTS) compatible assay measures the consumption of NADPH by TR. The remaining NADPH is then quantified using a luciferase-based detection reagent, where the luminescent signal is inversely proportional to the TR activity.[7][8]
Materials:
-
Recombinant Trypanothione Reductase (TR).
-
Trypanothione disulfide (T[S]2).
-
NADPH.
-
NADPH detection reagent (e.g., NADPH-Glo™).
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 40 mM NaCl and 0.01% BSA.[7]
-
Test compounds dissolved in DMSO.
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Reagent and Compound Plating:
-
Using acoustic dispensing or other suitable methods, transfer nanoliter volumes of test compounds in DMSO to the 384-well plates.
-
-
Enzyme Reaction:
-
Signal Detection:
-
Add the NADPH detection reagent to each well according to the manufacturer's instructions.
-
Incubate for a further period to allow the luminescent signal to stabilize (e.g., 30 minutes).[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to TR activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control wells.
-
Determine the IC50 values as described for the DTNB-coupled assay.
-
Conclusion
The unique and essential nature of trypanothione reductase in trypanosomatid parasites continues to make it a compelling target for antiparasitic drug discovery. While the spermidine alkaloid this compound represents an interesting natural product scaffold for time-dependent inhibition, a diverse range of synthetic and natural compounds with varying mechanisms of action have been identified. This guide provides a comparative overview to assist researchers in navigating the landscape of TR inhibitors. The provided data and protocols serve as a foundation for the evaluation of existing compounds and the design of novel, potent, and selective inhibitors to combat the devastating diseases caused by these parasites. Further research focusing on structure-activity relationships, selectivity against the human homolog glutathione reductase, and in vivo efficacy is crucial for the successful development of new clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellman's-reagent-mediated regeneration of trypanothione in situ: substrate-economical microplate and time-dependent inhibition assays for trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Analysis of the Bioactivity of Compounds from Lunaria annua (Annual Honesty)
For Researchers, Scientists, and Drug Development Professionals
The plant Lunaria annua, commonly known as Annual Honesty, presents a diverse array of bioactive compounds with significant potential for pharmacological applications. While the initially requested comparative analysis of "Lunarine" and "Lunaridine" could not be conducted due to the scarcity of scientific literature on these specific alkaloids, this guide provides a comprehensive comparison of the well-documented bioactive components found in different parts of the Lunaria annua plant: the aerial parts (leaves and stems), roots, and seeds. This analysis is supported by experimental data on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
Data Presentation: Comparative Bioactivity of Lunaria annua Extracts
The following table summarizes the quantitative data on the bioactivity of extracts from different parts of the Lunaria annua plant. The primary bioactive compounds in the aerial parts and roots are phenolic compounds, including flavonoids and phenolic acids, while the seeds are rich in fatty acids, notably erucic acid and nervonic acid.
| Bioactivity Metric | Aerial Parts Extract (LAA) | Root Extract (LAR) | Seed Extract (Methanolic) | Seed Extract (Dichloromethane) | Predominant Bioactive Compounds |
| Total Phenolic Content (mg GAE/g) | 61.12 ± 0.86[1] | 27.04 ± 1.24[1] | - | - | Phenolic acids, Flavonoids[1] |
| Total Flavonoid Content (mg RUE/g) | 56.65 ± 8.39[1] | 2.42 ± 0.25[1] | 58.5 (flavonoids)[2] | - | Flavonoids[1][2] |
| Antioxidant Activity (DPPH, IC50 µg/mL) | 578.9[2] | 1294.1[2] | - | - | Phenolic compounds[2] |
| Antioxidant Activity (TBARS, EC50 mg/mL) | - | - | 0.32[2] | 1.25[2] | Phenolic compounds[2] |
| Anti-inflammatory (COX-2 Inhibition, % at 200 µg/mL) | 91.89 ± 0.35 | 80.12 ± 0.51 | - | - | Phenolic compounds |
| Antimicrobial (E. coli MIC, mg/mL) | - | - | 0.25[2] | >2.00[2] | Phenolic compounds, Fatty acids |
| Cytotoxicity (HaCaT cells, IC50 µg/mL) | - | - | >400 (non-cytotoxic)[3] | >400 (non-cytotoxic)[3] | Fatty acids, Phenolic compounds |
GAE: Gallic Acid Equivalents; RUE: Rutin Equivalents; DPPH: 2,2-diphenyl-1-picrylhydrazyl; TBARS: Thiobarbituric Acid Reactive Substances; COX-2: Cyclooxygenase-2; MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration. HaCaT: Human keratinocyte cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Preparation of Lunaria annua Extracts
Methanolic extracts of the aerial parts (LAA) and roots (LAR) were prepared by maceration.[4] The plant material was powdered and soaked in methanol, followed by filtration and solvent evaporation under reduced pressure to obtain the dry extract.[4] For seed extracts, powdered seeds were extracted with either methanol or dichloromethane overnight at -20°C, followed by sonication, centrifugation, and filtration. The solvent was then evaporated to yield the respective extracts.[3]
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: The ability of the extracts to scavenge the stable DPPH free radical was measured spectrophotometrically. The extract was mixed with a methanolic solution of DPPH, and the decrease in absorbance at 517 nm was monitored until a steady state was reached. The percentage of radical scavenging activity was calculated, and the IC50 value was determined.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures the inhibition of lipid peroxidation. A brain tissue homogenate was incubated with the extracts in the presence of pro-oxidants (FeSO₄ and ascorbic acid).[3] The formation of malondialdehyde (MDA), a product of lipid peroxidation, was quantified by its reaction with thiobarbituric acid (TBA) to form a colored complex, which was measured spectrophotometrically.[3] The EC50 value for the inhibition of lipid peroxidation was then calculated.[3]
Anti-inflammatory Activity Assay
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: The anti-inflammatory activity was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2, which is involved in the conversion of arachidonic acid to prostaglandins. The extracts were incubated with human recombinant COX-2 enzyme, and the reaction was initiated by the addition of arachidonic acid. The production of prostaglandin G2 (PGG2) was measured colorimetrically. The percentage of COX-2 inhibition was calculated by comparing the absorbance of the extract-treated samples to that of the untreated control.
Antimicrobial Activity Assay
-
Broth Microdilution Method (for MIC determination): The minimum inhibitory concentration (MIC) of the extracts against various microorganisms, including E. coli, was determined using a broth microdilution method. Serial dilutions of the extracts were prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism was added to each well, and the plates were incubated under appropriate conditions. The MIC was determined as the lowest concentration of the extract that visibly inhibited microbial growth.
Cytotoxicity Assay
-
Crystal Violet Test: The cytotoxicity of the seed extracts was evaluated against the human keratinocyte cell line (HaCaT) using the crystal violet assay.[3] Cells were seeded in 96-well plates and treated with various concentrations of the extracts for a specified period. After incubation, the cells were fixed and stained with crystal violet, which binds to the proteins and DNA of adherent cells. The absorbance of the stained cells was measured spectrophotometrically to determine cell viability. The IC50 value, representing the concentration that causes 50% cell death, was then calculated.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The bioactive compounds in Lunaria annua exert their effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Experimental workflow for the comparative bioactivity analysis of Lunaria annua extracts.
Caption: Signaling pathways modulated by phenolic compounds from Lunaria annua.
Caption: Neuroprotective and anti-inflammatory signaling pathway of nervonic acid.
References
- 1. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brassica-Derived Plant Bioactives as Modulators of Chemopreventive and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiparasitic Effects of Synthetic Lunarine (Proxy: Aromathecins)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel and more effective antiparasitic agents, synthetic compounds offer a promising avenue for development. This guide provides a comparative analysis of the antiparasitic effects of a novel class of synthetic compounds, aromathecins (serving as a proxy for the user's interest in "synthetic lunarine"), against established treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. This comparison is based on available experimental data for aromathecins, miltefosine, and amphotericin B, offering a comprehensive overview for researchers in the field.
Comparative Efficacy of Antiparasitic Agents
The in vitro efficacy of antiparasitic drugs is a critical determinant of their potential for further development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater effectiveness at lower concentrations. The following tables summarize the reported IC50 values for aromathecins, miltefosine, and amphotericin B against various Leishmania species.
Table 1: In Vitro Efficacy (IC50) Against Leishmania infantum
| Compound | Promastigotes (µM) | Amastigotes (µM) | Selectivity Index (SI) |
| Aromathecin 1 | 1.84 ± 0.15 | 0.20 ± 0.02 | >500 |
| Aromathecin 8 | 1.25 ± 0.09 | 0.14 ± 0.01 | >714 |
| Aromathecin 10 | 2.50 ± 0.18 | 0.27 ± 0.03 | >370 |
| Miltefosine | 17.0 ± 0.173 | 5.1 - 12.8 | Not consistently reported |
| Amphotericin B | 0.497 ± 0.128 | 0.043 - 0.152 | >3553 |
Data for aromathecins from[1]. Data for miltefosine from[2][3]. Data for amphotericin B from[2][4][5]. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 in the parasite, with higher values indicating greater selectivity for the parasite.
Table 2: In Vitro Efficacy (IC50) Against Other Leishmania Species
| Compound | Leishmania Species | Promastigotes (µM) | Amastigotes (µM) |
| Miltefosine | L. major | 22 | 5.7 |
| L. tropica | 11 | 4.2 | |
| L. donovani | 3.27 - 7.92 | 3.85 - 11.35 | |
| Amphotericin B | L. martiniquensis | 0.040 | 0.0152 |
| L. tropica | - | 1.73 ± 0.4 (niosomal) |
Data for miltefosine from[6][7]. Data for amphotericin B from[4][8].
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for drug development, including predicting potential resistance mechanisms and opportunities for combination therapies.
Synthetic Aromathecins: These novel compounds have been designed as inhibitors of DNA topoisomerase IB (LTopIB) in Leishmania[1]. Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting LTopIB, aromathecins are thought to induce DNA damage, leading to cell death[1][9]. Interestingly, while they show strong antiparasitic activity, their direct inhibition of LTopIB relaxation activity is weak, suggesting there may be additional, complementary mechanisms of action[1][9][10].
Miltefosine: This alkylphosphocholine drug has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism in the parasite's membrane and disrupt calcium ion homeostasis[11][12]. Miltefosine also inhibits mitochondrial cytochrome C oxidase, which impairs mitochondrial function and can trigger apoptosis-like cell death[11][13][14]. In the host, it can modulate the immune response by affecting the PI3K/Akt signaling pathway[12].
Amphotericin B: A polyene antifungal, amphotericin B's primary mechanism of action against both fungi and Leishmania is its ability to bind to ergosterol, a key component of the parasite's cell membrane[15][16]. This binding forms pores in the membrane, leading to the leakage of essential ions and ultimately, cell death[15][17]. It can also induce oxidative damage within the parasite cell[18].
Visualizing the Pathways
To better understand the distinct mechanisms of these antiparasitic agents, the following diagrams illustrate their proposed signaling pathways.
Caption: Comparative mechanisms of action for antiparasitic drugs.
Experimental Protocols
The validation of antiparasitic compounds relies on standardized in vitro and in vivo experimental protocols. The following outlines the general methodologies used in the cited studies.
In Vitro Promastigote Viability Assay
This assay assesses the direct effect of a compound on the free-living, flagellated form of the Leishmania parasite.
Caption: Workflow for in vitro promastigote viability assay.
Detailed Methodology:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 26°C.
-
Plate Preparation: Logarithmic phase promastigotes are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Compound Addition: Test compounds are serially diluted and added to the wells. A negative control (vehicle, e.g., DMSO) and a positive control (a known anti-leishmanial drug) are included.
-
Incubation: Plates are incubated for 48 to 72 hours at 26°C.
-
Viability Assessment: A viability reagent such as Resazurin or MTT is added to each well. After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the negative control, and the IC50 value is determined using a dose-response curve.
In Vitro Amastigote Viability Assay (Macrophage Infection Model)
This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite, which is the clinically relevant stage.
Detailed Methodology:
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages are cultured and seeded in 96-well plates.
-
Infection: Macrophages are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. After an incubation period to allow for phagocytosis, non-internalized parasites are washed away.
-
Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compounds and incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages microscopically. Alternatively, genetically modified parasites expressing a reporter gene (e.g., luciferase or fluorescent protein) can be used for a more high-throughput quantification.
-
Data Analysis: The percentage of infection reduction is calculated, and the IC50 value is determined.
In Vivo Efficacy Model (Murine Model of Leishmaniasis)
Animal models are essential for evaluating the in vivo efficacy and toxicity of promising antiparasitic compounds.
Detailed Methodology:
-
Animal Infection: BALB/c mice are typically used. For cutaneous leishmaniasis, mice are infected in the footpad or ear with Leishmania promastigotes. For visceral leishmaniasis, infection is established via intravenous injection.
-
Treatment: Once the infection is established (e.g., development of a lesion in cutaneous models or established parasite burden in the liver and spleen for visceral models), treatment with the test compound is initiated. The route of administration (e.g., oral, intraperitoneal) and dosing regimen will vary depending on the compound's properties.
-
Efficacy Assessment: For cutaneous leishmaniasis, lesion size is measured regularly. For visceral leishmaniasis, the parasite burden in the liver and spleen is determined at the end of the study by preparing tissue homogenates and counting the number of parasites (Leishman-Donovan units) or by quantitative PCR.
-
Toxicity Monitoring: The general health of the animals, including body weight and any signs of adverse effects, is monitored throughout the study.
This guide provides a foundational comparison of synthetic aromathecins with established antiparasitic drugs. Further research into the specific mechanisms of action and in vivo efficacy of novel synthetic compounds is warranted to advance the development of new therapies for leishmaniasis and other parasitic diseases.
References
- 1. Antiparasitic effect of synthetic aromathecins on Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Activity and Synergistic Effects of Amphotericin B Deoxycholate with Allicin and Andrographolide against Leishmania martiniquensis In Vitro | MDPI [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Leishmanicidal effects of amphotericin B in combination with selenium loaded on niosome against Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiparasitic effect of synthetic aromathecins on Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amphotericin B - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 18. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Lunarine and Standard Antiprotozoal Drugs: A Data-Driven Efficacy Review
Researchers and drug development professionals are constantly seeking novel compounds to combat protozoal infections, a significant global health burden. This guide provides a comparative overview of the efficacy of Lunarine, a plant-derived alkaloid, against standard antiprotozoal drugs. Due to the nascent stage of research into this compound's antiprotozoal properties, this document summarizes the currently available preclinical data and juxtaposes it with the well-established profiles of standard therapeutic agents.
Executive Summary
Protozoal diseases, including leishmaniasis, trypanosomiasis, and amoebiasis, affect millions worldwide. The current pharmacopeia, while effective to a degree, is hampered by issues of toxicity and emerging resistance. This necessitates the exploration of new chemical entities. This compound, an alkaloid isolated from Lunaria annua, has been investigated for various pharmacological activities. However, its potential as an antiprotozoal agent is an area of emerging research with limited, yet promising, preliminary findings. This guide aims to present the current, albeit sparse, data on this compound's efficacy in a structured format to facilitate comparison with established antiprotozoal drugs.
Efficacy of this compound: Preclinical Data
At present, published research on the direct antiprotozoal activity of this compound is not available. Scientific investigations have primarily focused on other biological effects of this compound. However, extracts from the plant Lunaria annua, the source of this compound, have demonstrated antibacterial and antifungal properties, suggesting a potential for broader antimicrobial activity that may extend to protozoa. Further targeted in vitro and in vivo studies are imperative to ascertain and quantify any direct antiprotozoal efficacy of purified this compound.
Standard Antiprotozoal Drugs: A Benchmark for Comparison
The following table summarizes the efficacy of commonly used antiprotozoal drugs against various protozoan pathogens, providing a benchmark against which future data on this compound can be compared.
| Drug Class | Representative Drug(s) | Target Protozoa | Mechanism of Action | Key Efficacy Metrics (IC50/EC50) |
| Nitroimidazoles | Metronidazole, Tinidazole | Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis | Induces DNA damage in anaerobic organisms.[1][2] | Varies by organism; typically in the low µM range. |
| Aminoglycosides | Paromomycin | Entamoeba histolytica, Leishmania spp., Cryptosporidium parvum | Inhibits protein synthesis by binding to ribosomal RNA.[1] | Varies by organism and life cycle stage. |
| Antifolates | Pyrimethamine, Sulfadiazine | Toxoplasma gondii, Plasmodium spp. | Inhibit dihydrofolate reductase and dihydropteroate synthase, respectively, blocking folic acid synthesis.[1] | Synergistic effect; IC50 values in the nM to low µM range. |
| Arsenicals | Melarsoprol | Trypanosoma brucei | Reacts with sulfhydryl groups of enzymes in the parasite. | Effective but highly toxic. |
| Polyenes | Amphotericin B | Leishmania spp. | Binds to ergosterol in the cell membrane, leading to pore formation and cell death. | Highly effective, particularly for visceral leishmaniasis. |
Experimental Protocols for Antiprotozoal Drug Efficacy Testing
The following outlines a standard experimental workflow for assessing the in vitro efficacy of a novel compound like this compound against a protozoan parasite.
In Vitro Susceptibility Assay
-
Parasite Culture: The target protozoan species (e.g., Leishmania donovani promastigotes) is cultured in appropriate axenic media under standard conditions (temperature, CO2).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.
-
Assay Plate Preparation: In a 96-well microtiter plate, the parasite suspension is added to wells containing the serially diluted this compound. Control wells include parasites with solvent only (negative control) and parasites with a standard drug (positive control).
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) under appropriate culture conditions.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay (e.g., MTT or resazurin reduction) or by direct counting using a hemocytometer.
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50%.
Putative Signaling Pathways for Comparison
While the mechanism of action for this compound against protozoa is unknown, standard antiprotozoal drugs target various essential pathways. Future research into this compound could investigate its effects on these established targets.
Conclusion and Future Directions
The current body of scientific literature lacks specific data on the antiprotozoal efficacy of this compound. While its derivation from a plant with known antimicrobial properties is intriguing, dedicated research is required to validate its potential in this therapeutic area. Future studies should focus on systematic in vitro screening against a panel of clinically relevant protozoa, followed by in vivo efficacy and toxicity studies if promising activity is observed. Elucidation of its mechanism of action will be crucial for its development as a potential therapeutic agent. This guide will be updated as new experimental data on this compound becomes available.
References
Navigating the Therapeutic Potential of Lunarine-like Alkaloids: A Comparative Guide on the Structure-Activity Relationship of Bisbenzylisoquinoline Alkaloids
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. While the spermidine alkaloid lunarine, isolated from the seeds of Lunaria annua, has been a subject of pharmacological interest, comprehensive structure-activity relationship (SAR) studies on a wide array of its derivatives are not extensively available in current literature. To provide a valuable comparative guide, this document will focus on a closely related and well-studied class of alkaloids: the bisbenzylisoquinoline alkaloids. Tetrandrine, a prominent member of this class, shares structural similarities with the core concepts of dimeric alkaloids and has been the subject of extensive research, particularly in oncology. This guide will leverage the wealth of data on tetrandrine and its derivatives to illustrate the principles of SAR, providing a framework that can be conceptually applied to future investigations of this compound and other complex natural products.
This guide presents a comparative analysis of the anticancer activity of various tetrandrine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Comparative Anticancer Activity of Tetrandrine Derivatives
The antiproliferative effects of tetrandrine and its synthetic analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below. These values have been primarily determined using the MTT assay.
Activity Against Various Cancer Cell Lines
| Compound | MDA-MB-231 (Breast Cancer) IC50 (μM) | PC3 (Prostate Cancer) IC50 (μM) | WM9 (Melanoma) IC50 (μM) | HEL (Erythroleukemia) IC50 (μM) | K562 (Chronic Myelogenous Leukemia) IC50 (μM) |
| Tetrandrine | > 50 | > 50 | 18.34 ± 0.21 | 16.42 ± 0.13 | 14.36 ± 0.17 |
| Derivative 8 | 4.32 ± 0.12 | 2.11 ± 0.09 | 1.89 ± 0.11 | 1.32 ± 0.10 | 1.12 ± 0.08 |
| Derivative 16 | 2.11 ± 0.10 | 1.87 ± 0.08 | 1.54 ± 0.09 | 1.11 ± 0.07 | 0.98 ± 0.06 |
| Derivative 19 | 1.89 ± 0.09 | 1.54 ± 0.07 | 1.23 ± 0.08 | 0.98 ± 0.06 | 0.87 ± 0.05 |
| Derivative 23 | 1.18 ± 0.14 | - | - | - | - |
| Vincristine (Control) | 0.87 ± 0.05 | 0.76 ± 0.04 | 0.65 ± 0.04 | 0.43 ± 0.03 | 0.32 ± 0.02 |
Data sourced from studies on novel sulfonamide–tetrandrine derivatives.[1][2]
Activity Against Lung Adenocarcinoma Cells (A549)
| Compound | A549 IC50 (μM) |
| Tetrandrine | > 20 |
| Derivative 1 | 2.0 ± 0.1 |
| Derivative 3 | 2.1 ± 0.1 |
| Derivative 7 | 2.94 |
Data compiled from studies on 5-alkynyltetrandrine and other derivatives.[3][4]
Structure-Activity Relationship Insights:
The data reveals several key insights into the SAR of tetrandrine derivatives:
-
Modifications at the C-14 position: The introduction of sulfonamide moieties at the C-14 position of tetrandrine significantly enhances its cytotoxic activity against a range of cancer cell lines.[1][2]
-
Halogen substitution: The presence of halogen atoms on the benzene ring of the C-14 sulfonamide group can further increase the anticancer potency.[1]
-
Naphthalenesulfonyl group: Compound 23, which features a 2-naphthalenesulfonyl group at the 14-amino position, demonstrated particularly impressive inhibitory activity against the MDA-MB-231 breast cancer cell line.[2]
-
Modifications at the C-5 position: The synthesis of 5-alkynyltetrandrine derivatives has also yielded compounds with enhanced cytotoxicity against A549 lung cancer cells compared to the parent compound.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of the tetrandrine derivatives were primarily assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4][5][6]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, PC3, WM9, HEL, K562, A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrandrine derivatives or a vehicle control (e.g., DMSO). A positive control, such as Vincristine, is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death induced by the tetrandrine derivatives, apoptosis and cell cycle analyses are performed.
Apoptosis Detection (Annexin V/PI Staining):
-
Cells are treated with the test compounds for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis:
-
Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and stained with a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Tetrandrine and its derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8][9]
Key Signaling Pathways Modulated by Tetrandrine:
-
Induction of Apoptosis: Tetrandrine can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases (caspase-3, -8, and -9), cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.[7][10]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21 and p27.[7]
-
Inhibition of Pro-survival Pathways: Tetrandrine has been shown to inhibit key pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[8]
-
Reversal of Multidrug Resistance (MDR): An important aspect of tetrandrine's activity is its ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells.[7][11]
Below is a diagram illustrating the experimental workflow for assessing the anticancer activity of tetrandrine derivatives.
Caption: Workflow for synthesis and anticancer evaluation of derivatives.
The following diagram illustrates the key signaling pathways affected by tetrandrine, leading to its anticancer effects.
References
- 1. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis of 5-Alkynyltetrandrine Derivatives and Evaluation of their Anticancer Activity on A549 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of tetrandrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Lunarine's Hypotensive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo hypotensive effects of Lunarine, a spermidine alkaloid isolated from Lunaria biennis (also known as Lunaria annua). Due to the limited accessibility of the primary research article detailing its initial pharmacological investigation, this document summarizes the available information and presents it in the context of standard methodologies for evaluating antihypertensive agents.
Executive Summary
Comparison of Hypotensive Effects: this compound vs. Standard Antihypertensives
Direct comparative data for this compound against current antihypertensive agents like the α2-adrenergic agonist clonidine or the α1-blocker prazosin is not available in the accessible literature. The primary source from 1950 would be required for a quantitative analysis of this compound's potency, efficacy, and duration of action.
Table 1: Hypothetical Data Structure for Comparative Analysis of Hypotensive Agents
| Parameter | This compound | Clonidine (α2-agonist) | Prazosin (α1-blocker) |
| Mechanism of Action | Proposed: Central and/or peripheral effects | Central α2-adrenergic agonism, reducing sympathetic outflow | Selective α1-adrenergic blockade, causing vasodilation |
| Animal Model | Dogs and Rabbits (reported) | Spontaneously Hypertensive Rats (SHR) | Spontaneously Hypertensive Rats (SHR) |
| Route of Administration | Intravenous (reported) | Oral, Intravenous | Oral |
| Effective Dose Range | Data unavailable | 0.01 - 0.1 mg/kg | 1 - 5 mg/kg |
| Maximal Mean Arterial Pressure (MAP) Reduction (%) | Data unavailable | ~30-40% | ~20-30% |
| Effect on Heart Rate | Data unavailable | Bradycardia | Tachycardia (reflex) |
| Duration of Action | Data unavailable | 4-6 hours | 6-8 hours |
Note: Data for Clonidine and Prazosin are representative values from publicly available literature and may vary based on the specific experimental conditions. Data for this compound is currently unavailable.
Experimental Protocols
While the specific protocol used for this compound is not accessible, a standard modern protocol for evaluating the in vivo hypotensive effects of a novel compound in a rat model is detailed below.
In Vivo Blood Pressure Measurement in Anesthetized Normotensive Rats
1. Animal Model:
-
Male Wistar rats (250-300g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Anesthesia and Surgical Preparation:
-
Rats are anesthetized with an intraperitoneal injection of urethane (1.25 g/kg).
-
The trachea is cannulated to ensure a clear airway.
-
The right carotid artery is cannulated with a polyethylene catheter filled with heparinized saline (100 IU/mL) and connected to a pressure transducer for continuous measurement of blood pressure.
-
The right jugular vein is cannulated for intravenous administration of test compounds.
3. Blood Pressure Recording:
-
Arterial blood pressure is recorded continuously using a data acquisition system.
-
Mean Arterial Pressure (MAP) is calculated as: MAP = Diastolic BP + 1/3 (Systolic BP - Diastolic BP).
-
Heart rate (HR) is derived from the blood pressure waveform.
4. Experimental Procedure:
-
After a stabilization period of at least 20 minutes, baseline MAP and HR are recorded.
-
This compound (or a comparator drug) is administered intravenously at increasing doses.
-
Blood pressure and heart rate are monitored continuously until they return to baseline or for a predetermined observation period.
-
The percentage decrease in MAP is calculated for each dose.
Potential Signaling Pathways and Experimental Workflow
The precise mechanism of this compound's hypotensive action is not well-documented. As a spermidine alkaloid, its mechanism may be unique. However, many hypotensive natural products act on common pathways.
Caption: Hypothesized signaling pathways for this compound's hypotensive effects.
Caption: Generalized experimental workflow for in vivo validation.
Discussion of Potential Mechanisms
The hypotensive effect of this compound could be mediated by several mechanisms:
-
Central Sympatholytic Activity: Similar to clonidine, this compound might act on central α2-adrenergic receptors to reduce sympathetic outflow from the brainstem, leading to decreased peripheral vascular resistance and heart rate.
-
Peripheral Adrenergic Blockade: this compound could act as an antagonist at peripheral α1-adrenergic receptors on vascular smooth muscle, similar to prazosin, leading to vasodilation.
-
Direct Vasodilation: this compound may have a direct relaxant effect on vascular smooth muscle, possibly through blockade of calcium channels or by stimulating the production of nitric oxide (NO).
-
Ganglionic Blockade: Interference with neurotransmission at autonomic ganglia could also lead to a reduction in blood pressure.
Interestingly, some studies on related polyamines like spermine have shown a hypertensive effect in rats, suggesting that the specific structure of this compound as a macrocyclic spermidine alkaloid is crucial for its reported hypotensive activity. Further investigation is required to elucidate its precise mechanism of action.
Conclusion
While historical accounts confirm the hypotensive potential of this compound, a comprehensive in vivo validation and comparison with current therapeutic agents are necessary to ascertain its clinical relevance. The lack of accessible primary data underscores the need for renewed research into this natural compound. The experimental protocols and potential mechanisms outlined in this guide provide a roadmap for future investigations into the pharmacology of this compound.
A Tale of Two Molecules: Suramin and the Elusive Lunarine
A comprehensive head-to-head comparison between the well-documented therapeutic agent suramin and the lesser-known alkaloid lunarine is currently hampered by a significant lack of published scientific data for this compound. While suramin has been the subject of extensive research for over a century, this compound remains largely uncharacterized in the scientific literature. This guide provides a detailed overview of the available information for both compounds, highlighting the existing knowledge on suramin and the current data gap for this compound.
Suramin: A Century-Old Drug with New Tricks
Suramin is a polysulfonated naphthylurea compound that was first synthesized in 1916. It has a long history of use as an antiparasitic agent for treating human sleeping sickness (African trypanosomiasis) and river blindness (onchocerciasis)[1]. More recently, its diverse biological activities have led to investigations into its potential as an anticancer agent, an antiviral drug, and a treatment for autism spectrum disorder (ASD)[2][3][4].
Mechanism of Action
The precise mechanism of action of suramin is multifaceted and not fully elucidated. In parasites, it is thought to inhibit various enzymes, particularly those involved in energy metabolism[1][5]. In the context of cancer and other conditions, suramin's activity is largely attributed to its ability to inhibit the binding of a wide range of growth factors and other signaling molecules to their cell surface receptors. This includes key players in cell proliferation and angiogenesis such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF)[2]. Furthermore, suramin is a known inhibitor of purinergic signaling, acting as an antagonist at P2X and P2Y receptors, which may contribute to its effects in neurological disorders like ASD[3][6].
Signaling Pathway of Suramin's Anti-Cancer Activity
Caption: Suramin inhibits the binding of growth factors to their receptors, blocking downstream signaling pathways.
Efficacy and Clinical Data
Suramin has a well-established efficacy in the treatment of early-stage African trypanosomiasis[7]. Its use in oncology has shown limited but notable activity in some metastatic cancers, such as adrenal cortex carcinoma and renal cancer[2].
Several clinical trials have investigated the use of low-dose suramin for Autism Spectrum Disorder. A small phase I/II trial showed temporary improvements in core symptoms of autism in some children[3][8][9]. However, a subsequent larger phase 2 trial did not find statistically significant effects on the primary endpoint for the higher dose group, though some improvement was noted in the lower-dose arm for certain subgroups[6][10].
Safety and Tolerability
Suramin is associated with a significant number of side effects, which can be severe. Common side effects include nausea, vomiting, diarrhea, and skin reactions. More serious adverse events can include kidney damage, adrenal insufficiency, neurotoxicity, and bone marrow suppression[1][11]. The toxicity of suramin is dose-dependent, and careful monitoring is required during treatment.
This compound: The Enigma
This compound is a spermidine alkaloid that has been identified in plants of the Lunaria genus, specifically Lunaria annua and Lunaria biennis. Spermidine alkaloids are a class of natural products known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
There is no published scientific literature detailing the specific mechanism of action of this compound. General pharmacological studies on spermidine and spermine alkaloids suggest they can interact with various cellular targets, including ion channels and enzymes involved in cell proliferation, but specific data for this compound is absent[1][5].
Efficacy and Clinical Data
No clinical trials or efficacy studies on this compound have been published in the peer-reviewed scientific literature. A single, brief report from 1950 mentions general pharmacological effects on the cardiovascular system, smooth muscle, and carbohydrate metabolism in animal models, but provides no quantitative data or detailed protocols[12].
Safety and Tolerability
The toxicity profile of this compound is largely unknown. The same 1950 report mentions intravenous toxicity studies in mice, but specific LD50 values or detailed observations are not available in the accessible literature[12]. Seeds of Lunaria annua are noted to be toxic to animals, which is attributed to the presence of this compound and other alkaloids[12].
Head-to-Head Comparison: A Data Deficit
The following tables summarize the available quantitative data for suramin and highlight the lack of corresponding information for this compound.
Table 1: Pharmacokinetic Parameters
| Parameter | Suramin | This compound |
| Bioavailability | Not orally bioavailable; administered intravenously[1]. Oral bioavailability is <3% in rats. | Data not available |
| Protein Binding | ~99-98% in serum[1]. | Data not available |
| Half-life | 41-78 days (average 50 days)[1]. | Data not available |
| Metabolism | Not extensively metabolized[1]. | Data not available |
| Excretion | Primarily via the kidneys (~80%)[1]. | Data not available |
Table 2: Efficacy Data (Selected Indications)
| Indication | Suramin | This compound |
| African Trypanosomiasis | Treatment of choice for early-stage disease without CNS involvement[1]. | Data not available |
| Onchocerciasis | Used in treatment[1]. | Data not available |
| Metastatic Cancer | Partial responses observed in some patients with adrenal cortex and renal cancer[2]. | Data not available |
| Autism Spectrum Disorder | A small trial showed temporary improvement in core symptoms[3][8][9]. A larger trial showed mixed results[6][10]. | Data not available |
Table 3: Safety and Toxicity
| Parameter | Suramin | This compound |
| Common Side Effects | Nausea, vomiting, diarrhea, headache, skin tingling, weakness[1]. | Data not available |
| Serious Adverse Events | Low blood pressure, decreased level of consciousness, kidney problems, low blood cell levels[1]. | Data not available |
| LD50 (Intravenous, mice) | Data not available in reviewed sources. | Mentioned in a 1950 study, but specific value not accessible[12]. |
Experimental Protocols: A Glimpse into Suramin Research
Detailed experimental protocols for this compound are not available. For suramin, a vast body of literature exists. Below are generalized examples of methodologies used to assess its activity.
Enzyme Inhibition Assay (Generic Protocol)
-
Objective: To determine the inhibitory effect of suramin on a specific enzyme (e.g., a growth factor receptor tyrosine kinase).
-
Materials: Purified enzyme, substrate, ATP, suramin, assay buffer, microplate reader.
-
Procedure:
-
Prepare a series of suramin dilutions.
-
In a microplate, combine the enzyme, substrate, and buffer.
-
Add the suramin dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
Calculate the percentage of inhibition for each suramin concentration and determine the IC50 value.
-
Experimental Workflow for In Vitro Anti-Cancer Screening
Caption: A typical workflow for assessing the in vitro anti-cancer activity of a compound.
Conclusion
The comparison between suramin and this compound is starkly one-sided due to the extensive body of research on suramin and the profound lack of data for this compound. Suramin is a well-characterized drug with a complex mechanism of action, established (though limited in some newer applications) efficacy, and a known, significant toxicity profile. This compound, on the other hand, remains a chemical curiosity with only preliminary and antiquated pharmacological data available.
For researchers, scientists, and drug development professionals, this highlights both the potential of exploring natural products and the rigorous, extensive research required to translate a compound from a natural source into a therapeutic agent. Further investigation into this compound, beginning with basic in vitro and in vivo studies to determine its mechanism of action, efficacy, and toxicity, would be necessary before any meaningful comparison to a drug like suramin could be made.
References
- 1. Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects - Arabian Journal of Chemistry [arabjchem.org]
- 2. The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Alkaloid - Wikipedia [en.wikipedia.org]
- 7. Exploring the potential of underrated yet versatile crop Lunaria annua L.: New insights into honesty plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of underrated yet versatile crop Lunaria annua L.: New insights into honesty plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating Lunarine's Mechanism of Action: A Comparative Guide for Researchers
Introduction
Lunarine is a spermidine alkaloid naturally occurring in plants of the Lunaria genus.[1][2] While its pharmacological effects have been subject to preliminary studies, a definitive mechanism of action remains to be fully elucidated.[1] This guide provides a framework for validating a hypothesized mechanism of action for this compound, focusing on the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[3][4]
This guide will compare the hypothetical action of this compound to well-characterized Wnt signaling inhibitors, XAV-939 and IWP-2, and provide detailed experimental protocols and genetic models for validation.
Hypothesized Mechanism of Action: this compound as a Wnt/β-catenin Pathway Inhibitor
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the Wnt/β-catenin signaling pathway. The canonical Wnt pathway is regulated by the stability of the transcriptional co-activator β-catenin.[5] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[4] Wnt ligand binding to its receptor complex leads to the inactivation of this destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through TCF/LEF transcription factors.[4][6]
We will explore experimental strategies to determine if this compound inhibits this pathway and to pinpoint its potential target within the cascade.
Comparative Analysis of Wnt Pathway Inhibitors
To validate the hypothesized mechanism of this compound, its effects can be compared to known Wnt pathway inhibitors with distinct mechanisms of action.
-
XAV-939: A small molecule that inhibits tankyrase 1 and 2, leading to the stabilization of Axin, a key component of the β-catenin destruction complex.[7][8][9] This enhances the degradation of β-catenin.
-
IWP-2: An inhibitor of the Porcupine O-acyltransferase, which is essential for the palmitoylation and secretion of Wnt ligands.[10] IWP-2 therefore blocks Wnt signaling at the level of ligand secretion.[10]
Table 1: Performance Comparison of Wnt Pathway Inhibitors
| Compound | Target | Mechanism of Action | Reported IC50 / EC50 | Primary Application |
| This compound (Hypothetical) | Unknown (Hypothesized to be within the Wnt pathway) | Inhibition of Wnt/β-catenin signaling | To be determined | Research |
| XAV-939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation[7][9] | IC50: ~11 nM (Tankyrase 1), ~4 nM (Tankyrase 2)[8] | In vitro Wnt pathway inhibition, cancer research[7] |
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt ligand secretion[10] | IC50: ~27 nM | In vitro Wnt pathway inhibition, developmental biology research |
Genetic Models for Validating Mechanism of Action
Genetic models are indispensable for validating the specific mechanism of action of a compound.
-
TCF/LEF Reporter Cell Lines: These are engineered cell lines (e.g., HEK293T) that contain a luciferase reporter gene under the control of TCF/LEF responsive elements.[11][12][13] Inhibition of the Wnt pathway results in a quantifiable decrease in luciferase activity. This model is a primary tool for screening and validating Wnt inhibitors.
-
Apc Mutant Mouse Models: Mice with mutations in the Adenomatous polyposis coli (Apc) gene, a key member of the β-catenin destruction complex, exhibit constitutive Wnt pathway activation and develop intestinal polyps.[14] These models are valuable for in vivo testing of Wnt inhibitors.[14]
-
CRISPR/Cas9-mediated Knockout Cells: Generating cell lines with knockouts of specific Wnt pathway components (e.g., β-catenin, TCF/LEF family members) can help to determine if the effect of this compound is dependent on these proteins.[15]
Experimental Protocols
1. TCF/LEF Reporter Assay
This assay is a primary method for quantifying the activity of the canonical Wnt signaling pathway.
-
Objective: To determine if this compound inhibits Wnt/β-catenin signaling in a dose-dependent manner.
-
Methodology:
-
Seed TCF/LEF luciferase reporter cells (e.g., HEK293T-TCF/LEF) in a 96-well plate.
-
After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to activate the pathway, along with varying concentrations of this compound, XAV-939, or IWP-2.[16]
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell number.[11][15]
-
-
Expected Outcome: A dose-dependent decrease in luciferase activity in the presence of an inhibitor.
2. Western Blot Analysis of β-catenin Levels
This technique is used to directly assess the effect of this compound on the protein levels of β-catenin.
-
Objective: To determine if this compound promotes the degradation of β-catenin.
-
Methodology:
-
Culture cells (e.g., SW480, which have high endogenous Wnt signaling, or a Wnt-inducible cell line) and treat with this compound, XAV-939, or a vehicle control for a specified time course.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH or β-actin).[5][17]
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
-
Expected Outcome: A decrease in total and active β-catenin levels in cells treated with this compound if it acts similarly to XAV-939.
3. In Vivo Efficacy in Apc Mutant Mouse Models
This model allows for the evaluation of the therapeutic potential of this compound in a disease context driven by aberrant Wnt signaling.
-
Objective: To assess the ability of this compound to inhibit Wnt-driven tumorigenesis in vivo.
-
Methodology:
-
Treat Apc mutant mice with this compound or a vehicle control over a defined period.
-
Monitor tumor burden in the intestine through imaging or at the end of the study by necropsy and polyp counting.
-
Analyze the expression of Wnt target genes (e.g., Axin2, c-Myc) in intestinal tissue by qRT-PCR or immunohistochemistry.
-
-
Expected Outcome: A reduction in polyp number and size, and decreased expression of Wnt target genes in this compound-treated mice.
Visualizing Pathways and Workflows
dot
Caption: Canonical Wnt/β-catenin signaling pathway.
dot
Caption: Experimental workflow for validating this compound's mechanism.
dot
Caption: Logical comparison of inhibitor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. (1E,15E,20aR,24aS)-4,5,6,7,8,9,10,11,12,13,20a,21,23,24-Tetradecahydro-17,19-etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione | C25H31N3O4 | CID 6477011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Down Regulation of Wnt Signaling Mitigates Hypoxia-Induced Chemoresistance in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.sg]
- 14. mdpi.com [mdpi.com]
- 15. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for Lunarine: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Lunarine, a spermidine alkaloid derived from Lunaria annua. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is a potent compound with significant biological activity, and all waste materials must be treated as hazardous.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. Key quantitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 24185-51-1 | [1] |
| Molecular Formula | C₂₅H₃₁N₃O₄ | [1] |
| Molar Mass | 437.54 g/mol | [1] |
| Physical State | Crystalline solid | |
| Solubility | Sparingly soluble in water; Soluble in DMSO and ethanol | |
| Known Hazards | Highly toxic alkaloid | [2] |
Health and Safety Information
This compound is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
| Toxicity Data | Value | Species |
| Acute Toxicity (LD₅₀) | 62.3 mg/kg | Dogs and rabbits |
Symptoms of exposure may include, but are not limited to, hypotension, gastrointestinal distress, and neurological effects. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
This compound Disposal Procedures
All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.
Waste Segregation and Containerization
Proper segregation and containment are the first steps in the safe disposal of this compound waste.
-
Waste Streams: Three primary waste streams should be established for this compound:
-
Solid this compound Waste: Unused or expired pure this compound, contaminated weighing papers, and disposable labware with visible solid residue.
-
Liquid this compound Waste: All aqueous and organic solutions containing this compound.
-
Contaminated Lab Supplies: Gloves, pipette tips, bench paper, and other materials that have come into contact with this compound but do not have visible solid or liquid contamination.
-
-
Container Requirements:
-
All waste containers must be in good condition, compatible with the waste type, and have a secure, leak-proof screw-top cap.
-
Solid waste should be collected in a clearly labeled, sealable container.
-
Liquid waste should be collected in a shatter-resistant container, and secondary containment is required.
-
Contaminated lab supplies should be double-bagged in clear plastic bags for visual inspection.
-
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker that includes:
-
The full chemical name: "this compound"
-
The hazard classification: "Toxic"
-
The date of waste accumulation initiation.
-
The name and contact information of the generating researcher or lab.
-
Decontamination Procedures
Effective decontamination is crucial to prevent accidental exposure and environmental contamination.
-
Work Surfaces: At the end of each procedure involving this compound, all work surfaces (benchtops, fume hood sash, etc.) must be decontaminated. A 10% bleach solution followed by a 70% ethanol wipe-down is recommended.
-
Glassware and Equipment: Reusable glassware and equipment should be soaked in a 10% bleach solution for at least one hour, then washed thoroughly with soap and water.
-
Spills: In the event of a this compound spill, the area should be immediately secured. For small spills, cover with an absorbent material, and then decontaminate the area with a 10% bleach solution. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Experimental Protocols and Visualizations
While specific, detailed experimental protocols for this compound are not widely published, its known anti-inflammatory and antioxidant properties suggest it may interact with common signaling pathways involved in these processes.
Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action
Based on the known activities of similar alkaloids, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Assessing this compound's Bioactivity
The following workflow outlines a general procedure for investigating the biological effects of this compound in a cell-based assay.
Caption: General workflow for a cell-based bioactivity assay of this compound.
By adhering to these rigorous disposal procedures and maintaining a comprehensive understanding of this compound's properties, researchers can ensure a safe laboratory environment while continuing to explore the potential of this potent alkaloid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
